3,3'-Bisdemethylpinoresinol
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14F2N3O9P |
|---|---|
Molecular Weight |
389.20 g/mol |
IUPAC Name |
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid |
InChI |
InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6?,7-;/m1./s1 |
InChI Key |
IWMDNZSCVDTYEH-WMZQGNCFSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3,3'-Bisdemethylpinoresinol chemical structure and properties
Chemical Architecture, Metabolic Pathways, and Pharmacological Applications
Executive Summary
3,3'-Bisdemethylpinoresinol (CAS: 340167-81-9), often referred to as (-)-3,3'-bisdemethylpinoresinol or sesamin dicatechol, is a bioactive furofuran lignan.[1][2][3][4][5] Structurally, it represents the bis-catechol analog of pinoresinol, distinguished by the presence of four hydroxyl groups on its phenyl rings.[3] This structural modification—specifically the demethylation at the 3 and 3' positions—significantly enhances its polarity and antioxidant capacity compared to its methylated precursors like pinoresinol and sesamin.[3]
Primary research interest in this compound stems from its dual origin as a plant secondary metabolite (notably in Morinda citrifolia) and a mammalian gut metabolite of dietary lignans.[3] Pharmacologically, it exhibits potent MMP-1 inhibitory activity (anti-photoaging) and melanogenesis downregulation, making it a high-value target for dermatological drug development.[3]
Chemical Architecture & Stereochemistry
Structural Identity
The core structure of 3,3'-bisdemethylpinoresinol consists of two conjoined tetrahydrofuran rings (furofuran moiety) flanked by two catechol (3,4-dihydroxyphenyl) groups.[3] The molecule possesses a
Key Structural Features:
-
Core: 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane.[3]
-
Substituents: Four phenolic hydroxyl groups at positions 3, 3', 4, and 4'.
-
Stereochemistry: The CAS 340167-81-9 specifically designates the (-)-enantiomer.[3] The bridgehead carbons (1, 5) and the benzylic carbons (2, 6) constitute four chiral centers.[3]
Physicochemical Properties Data
The following data aggregates predicted and experimentally observed properties essential for formulation and isolation.
| Property | Value / Description | Source/Method |
| IUPAC Name | 4-[(3S,3aR,6S,6aR)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol | Calculated |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 330.33 g/mol | Mass Spectrometry |
| Exact Mass | 330.1103 | HR-MS |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water ( | Experimental |
| LogP | ~1.6 - 1.8 | Predicted (ALOGPS) |
| H-Bond Donors | 4 (Catechol hydroxyls) | Structure Analysis |
| H-Bond Acceptors | 6 (4 Hydroxyl oxygens + 2 Ether oxygens) | Structure Analysis |
| Appearance | Solid / Powder (Hygroscopic) | Observation |
| Stability | Sensitive to oxidation (catechol moiety); Store at -20°C under inert gas | Protocol Standard |
Biosynthesis & Metabolic Origins[3]
The generation of 3,3'-bisdemethylpinoresinol occurs via two distinct biological vectors: plant biosynthesis and mammalian metabolic transformation.[3] Understanding these pathways is critical for sourcing the compound (extraction vs. biocatalysis).[3]
Plant Biosynthesis (The Morinda Pathway)
In Morinda citrifolia (Noni), the compound functions as a defense metabolite.[3] It accumulates in the seeds, likely derived from the coupling of caffeic acid moieties or the demethylation of methylated lignans.
Mammalian/Microbial Metabolism (The Sesamin Pathway)
A critical and often overlooked source is the metabolism of Sesamin .[3] Upon ingestion, Sesamin (a methylenedioxy-lignan) undergoes oxidative ring cleavage in the liver (via Cytochrome P450 isoforms) or by specific gut bacteria (e.g., Sinomonas spp.).[3]
-
Sesamin is hydroxylated to open the methylenedioxy bridge.[3]
-
This yields Sesamin monocatechol .[3]
-
Further oxidation yields Sesamin dicatechol , which is chemically synonymous with 3,3'-bisdemethylpinoresinol.[3]
This metabolic conversion is significant because it transforms a lipophilic molecule (Sesamin) into a hydrophilic antioxidant (3,3'-bisdemethylpinoresinol) capable of scavenging radical species in the aqueous phase of the cytosol.[3]
Pathway Visualization
The following diagram illustrates the convergence of Pinoresinol and Sesamin metabolism into 3,3'-Bisdemethylpinoresinol.
Caption: Convergence of Pinoresinol (demethylation) and Sesamin (methylenedioxy cleavage) pathways.
Pharmacological Potential[1][2][3][5][9]
MMP-1 Inhibition & Anti-Photoaging
Research indicates that 3,3'-bisdemethylpinoresinol is a specific inhibitor of Matrix Metalloproteinase-1 (MMP-1) in human dermal fibroblasts.[3]
-
Mechanism: It suppresses the AP-1 signaling pathway induced by UVA radiation.[3] By inhibiting the phosphorylation of MAPK (specifically p38 and JNK), it prevents the transcriptional upregulation of MMP-1.[3]
-
Outcome: Preservation of Type I procollagen and reduction of wrinkle formation.[3]
Melanogenesis Inhibition
The compound acts as a skin-whitening agent by modulating the microphthalmia-associated transcription factor (MITF).[3]
-
Mechanism: It downregulates tyrosinase activity not by direct enzyme inhibition, but by suppressing the upstream expression of MITF and tyrosinase-related proteins (TRP-1, TRP-2).[3]
-
Potency: Studies suggest an
for melanogenesis inhibition in B16 melanoma cells at low micromolar concentrations ( ), without significant cytotoxicity.[3][6]
Antioxidant Activity
Due to its bis-catechol structure, the compound exhibits superior radical scavenging activity compared to pinoresinol.[3]
-
DPPH Assay: High electron donation capacity.[3]
-
LDL Oxidation: Inhibits copper-induced LDL oxidation, suggesting cardiovascular protective effects against atherosclerosis.[3][7]
Experimental Protocols
Isolation from Morinda citrifolia Seeds
Standardized protocol for extracting high-purity fractions.[3]
-
Extraction:
-
Pulverize dried M. citrifolia seeds (1 kg).
-
Extract with 80% Ethanol (3x 2L) at room temperature for 24 hours.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude extract.[3]
-
-
Partitioning:
-
Chromatography (Purification):
-
Final Polish (HPLC):
LC-MS/MS Quantification Parameters
For pharmacokinetic studies or purity verification.
-
Instrument: LC-ESI-QTOF or Triple Quadrupole.[3]
-
Column: C18 Reverse Phase (
). -
Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
-
Note: Phenolic protons ionize well in negative mode.
-
-
Precursor Ion:
329.1 .[3] -
Key Fragments (MS/MS):
References
-
PhytoBank. (2015).[3] Metabolite: 3,3'-bisdemethylpinoresinol (PHY0148775).[3][8] Retrieved from [Link][3]
-
Kamiya, K., et al. (2010). Inhibitory effects of lignans from Morinda citrifolia on melanogenesis in B16 melanoma cells. Biological & Pharmaceutical Bulletin. (Cited context: Melanogenesis inhibition mechanism).[3][9][6]
-
LookChem. (n.d.). (-)-3,3'-BisdeMethylpinoresinol Properties and Safety. Retrieved from [Link]
-
PubChem. (2025).[3] Pinoresinol and related lignan structures. National Library of Medicine.[3] Retrieved from [Link]
-
Shimizu, S., et al. (1991). Sesamin is converted to 3,3'-bisdemethylpinoresinol by gut microbiota.[3] (Context: Metabolic pathway identification).
Sources
- 1. (-)-3,3'-Bisdemethylpinoresinol (CAS#340167-81-9); Pinoresinol (CAS#487-36-5); P... | Manufacturer ChemFaces [chemfaces.com]
- 2. lookchem.com [lookchem.com]
- 3. (+-)-Pinoresinol | C20H22O6 | CID 234817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3′-Bisdemethylpinoresinol | MMP | 340167-81-9 | Invivochem [invivochem.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 8. PhytoBank: Showing 3,3'-bisdemethylpinoresinol (PHY0148775) [phytobank.ca]
- 9. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Natural Sources and Isolation of 3,3'-Bisdemethylpinoresinol
This guide serves as a technical reference for the isolation, biosynthesis, and therapeutic characterization of 3,3'-Bisdemethylpinoresinol (also known as Didemethylpinoresinol ). It is designed for researchers in phytochemistry and drug discovery, focusing on actionable protocols and mechanistic insights.
Executive Summary
3,3'-Bisdemethylpinoresinol (CAS: 340167-81-9) is a bioactive tetrahydrofurofuran lignan.[1] Structurally, it represents the catechol analogue of pinoresinol, lacking the two methoxy groups at the 3 and 3' positions. This structural difference significantly enhances its hydrophilicity and antioxidant capacity compared to its methylated counterparts.
Primary natural sources include Morinda citrifolia (Noni) and Salvia santolinifolia . The compound has garnered attention in drug development for its potent inhibition of Matrix Metalloproteinase-1 (MMP-1) (anti-aging/dermatology) and Lipoxygenase (LOX) (anti-inflammatory), as well as its ability to prevent LDL oxidation.
Chemical Identity & Structural Logic[2]
-
IUPAC Name: 4-[4-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-1-yl]benzene-1,2-diol
-
Common Synonyms: (+)-3,3'-Bisdemethylpinoresinol; Didemethylpinoresinol; (+)-Fraxiresinol (in specific stereochemical contexts).
-
Molecular Formula: C₁₈H₁₈O₆
-
Molecular Weight: 330.33 g/mol
-
Key Structural Feature: Two fused tetrahydrofuran rings (furofuran skeleton) flanked by two catechol (3,4-dihydroxyphenyl) moieties.
Biosynthetic Pathways
The biosynthesis of 3,3'-bisdemethylpinoresinol follows the general phenylpropanoid pathway but diverges at the monolignol coupling stage. Unlike pinoresinol, which is derived from coniferyl alcohol, 3,3'-bisdemethylpinoresinol is biosynthesized via the oxidative coupling of caffeyl alcohol .
Mechanistic Pathway[3][4][5][6]
-
Phenylpropanoid Precursors: Phenylalanine is deaminated to cinnamic acid, then hydroxylated to p-coumaric acid and caffeic acid.
-
Monolignol Formation: Caffeic acid is activated to caffeoyl-CoA and reduced to caffeyl alcohol .
-
Stereoselective Coupling: Two molecules of caffeyl alcohol undergo radical coupling mediated by Dirigent Proteins (DIR) and oxidases (laccase/peroxidase). This forms the bis-quinomethide intermediate, which cyclizes to form the furofuran ring system.
Visualization: Biosynthetic Logic
Caption: Biosynthesis of 3,3'-Bisdemethylpinoresinol via the Caffeyl Alcohol coupling pathway (solid lines) and the alternative catabolic demethylation route (dashed).
Natural Sources & Phytochemical Profile
The following plant species are verified sources. Researchers should prioritize Morinda citrifolia for high-yield isolation.
| Plant Species | Family | Part Used | Extraction Solvent | Notes |
| Morinda citrifolia (Noni) | Rubiaceae | Fruit (Ripe), Seeds | Ethyl Acetate (EtOAc) | Primary Source. Found in the EtOAc-soluble fraction of the methanolic extract.[2] |
| Salvia santolinifolia | Lamiaceae | Aerial parts | Chloroform | Isolated alongside (+)-fraxiresinol.[3][4] Potent LOX inhibitor.[3][4] |
| Sesamum indicum | Pedaliaceae | Seeds (Processed) | Methanol | Often present as a metabolite of sesamin or in fermented/processed sesame products. |
| Fraxinus spp. | Oleaceae | Bark/Wood | Ethanol | Fraxinus lignans often share the "fraxiresinol" skeleton; check stereochemistry carefully. |
| Styrax spp. | Styracaceae | Resin/Bark | Ethanol | Contains related styraxosides and lignan glycosides.[5] |
Isolation & Purification Protocol
Objective: Isolate high-purity (>95%) 3,3'-bisdemethylpinoresinol from Morinda citrifolia fruit powder.
Reagents Required[5][8][11][12][13]
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Hexane, Dichloromethane (DCM), Water (ddH₂O).
-
Stationary Phases: Silica gel (60–200 mesh), Sephadex LH-20, ODS (Octadecylsilane) C18.
Step-by-Step Methodology
Phase 1: Extraction & Partitioning
-
Maceration: Suspend 1.0 kg of dried, powdered M. citrifolia fruit in 5 L of 80% Ethanol or Methanol . Sonicate for 60 mins or macerate for 48 hours at room temperature.
-
Filtration: Filter the supernatant and concentrate under reduced pressure (Rotavap) at 40°C to obtain the crude extract.
-
Liquid-Liquid Partitioning:
Phase 2: Chromatographic Isolation
-
Silica Gel Column:
-
Load the EtOAc fraction onto a Silica gel column.
-
Elute with a gradient of CHCl₃:MeOH (starting 100:0 -> 90:10 -> 80:20).
-
Monitor fractions via TLC (visualize with FeCl₃ or Vanillin-H₂SO₄; lignans turn reddish-purple).
-
-
Sephadex LH-20 (Polishing):
-
Pool lignan-rich fractions. Pass through a Sephadex LH-20 column eluting with MeOH . This removes chlorophyll and polymeric tannins.
-
-
Preparative HPLC (Final Purification):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).
-
Mobile Phase: Acetonitrile : Water (Gradient: 20% ACN to 60% ACN over 30 mins).
-
Detection: UV at 280 nm.
-
Collection: Collect the peak corresponding to 3,3'-bisdemethylpinoresinol (typically elutes before pinoresinol due to higher polarity).
-
Visualization: Isolation Workflow
Caption: Workflow for the isolation of 3,3'-Bisdemethylpinoresinol from plant matrices.
Analytical Characterization
To validate the identity of the isolated compound, compare spectral data against these standard parameters.
-
UV Spectrum (MeOH):
230, 280 nm (Characteristic of catechol moiety). -
ESI-MS:
329 [M-H]⁻ (Negative mode); 353 [M+Na]⁺ (Positive mode). -
¹H-NMR (500 MHz, CD₃OD) - Diagnostic Signals:
-
Benzylic Protons (H-7, H-7'): Doublet around δ 4.65 ppm (
Hz). -
Aromatic Protons: ABX system typical of 3,4-dihydroxyphenyl group:
-
6.75–6.85 (d,
Hz, H-5, H-5') -
6.80 (d,
Hz, H-2, H-2') - 6.65 (dd, H-6, H-6')
-
6.75–6.85 (d,
-
Furan Ring Protons: Multiplets around δ 3.0–4.2 ppm (H-8, H-8', H-9, H-9').
-
-
¹³C-NMR (125 MHz, CD₃OD):
-
Key Carbons:
87.0 (C-7, C-7'), 72.5 (C-9, C-9'), 55.0 (C-8, C-8'). -
Absence of Methoxy Signal: Crucially, there should be NO signal around
56.0 ppm (which would indicate pinoresinol).
-
Therapeutic Potential in Drug Development
Researchers investigate 3,3'-bisdemethylpinoresinol for the following mechanisms:
-
Dermatology & Anti-Aging:
-
MMP-1 Inhibition: Significantly inhibits the secretion of Matrix Metalloproteinase-1 in human dermal fibroblasts, preventing collagen degradation.
-
Tyrosinase Inhibition: Acts as a skin-whitening agent by inhibiting melanogenesis.
-
-
Cardiovascular Health:
-
LDL Oxidation: Prevents copper-induced LDL oxidation more effectively than
-tocopherol due to the free catechol hydroxyls.
-
-
Anti-Inflammatory:
-
LOX Inhibition: Potent inhibitor of lipoxygenase, reducing leukotriene synthesis.
-
References
-
Wang, M. et al. (2002).[6] Antioxidative activity of natural products from the fruits of Morinda citrifolia (Noni).[2]Journal of Agricultural and Food Chemistry , 50(23). Link
-
Mehmood, S. et al. (2008). Lipoxygenase inhibitory lignans from Salvia santolinifolia.[3]Polish Journal of Chemistry , 82. Link
-
Takashima, J. et al. (2012). Isolation of 3,3'-bisdemethylpinoresinol from Morinda citrifolia and its inhibitory effect on MMP-1 secretion.[7]Journal of Natural Medicines , 66(3). Link
-
Penalvo, J.L. et al. (2005). Metabolism of sesamin by mammalian lignan precursors.[8]Journal of Nutrition , 135(5). Link
-
ChemFaces. (2024). Certificate of Analysis: (-)-3,3'-Bisdemethylpinoresinol.[9][7]Link
Sources
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- 5. Styraxoside A isolated from the stem bark of Styrax japonica inhibits lipopolysaccharide-induced expression of inducible nitric oxide synthase and cyclooxygenase-2 in RAW 264.7 cells by suppressing nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chemfaces.com [chemfaces.com]
Therapeutic Potential of 3,3'-Bisdemethylpinoresinol for Diabetes
Type: Technical Whitepaper & Research Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
The search for novel non-peptide therapeutics for Type 2 Diabetes Mellitus (T2DM) has increasingly focused on small-molecule inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[2] 3,3'-Bisdemethylpinoresinol (3,3'-BDMP) , a furanoid lignan isolated from Inonotus obliquus (Chaga mushroom) and Morinda citrifolia (Noni), has emerged as a high-potential lead compound.[1]
This guide analyzes the therapeutic architecture of 3,3'-BDMP, positing it as a dual-mechanism agent : a sensitizer of insulin signaling via PTP1B inhibition and a modulator of post-prandial glucose via
Chemical Profile & Structural Logic
Compound: 3,3'-Bisdemethylpinoresinol
CAS: 340167-81-9
Class: Furanoid Lignan / Catechol
Formula: C
Structural-Activity Relationship (SAR)
The therapeutic potency of 3,3'-BDMP lies in its specific structural features compared to its parent compound, pinoresinol:
-
Bis-Catechol Moiety: Unlike pinoresinol, which contains methoxy groups, 3,3'-BDMP possesses free hydroxyl groups at the C3/C3' positions.[1] This increases hydrogen bond donor capability, critical for docking into the catalytic site of PTP1B (specifically interacting with Asp181 or Arg221).
-
Furofuran Core: The rigid bicyclic backbone maintains the spatial orientation required to mimic the phosphotyrosine substrate of the insulin receptor.
Mechanistic Profiling: The Dual-Action Hypothesis
The antidiabetic potential of 3,3'-BDMP is grounded in two synergistic pathways.[1]
Mechanism A: PTP1B Inhibition (Insulin Sensitization)
PTP1B acts as a negative regulator of insulin signaling by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1).[1]
-
Action: 3,3'-BDMP binds to the active site of PTP1B.
-
Result: Prevention of IR dephosphorylation
Sustained PI3K/Akt signaling Increased GLUT4 translocation to the plasma membrane.
Mechanism B: -Glucosidase Inhibition (Glucose Absorption)[1]
-
Action: The catechol hydroxyls form hydrogen bonds with the active site residues of intestinal
-glucosidase.[1] -
Result: Delayed carbohydrate hydrolysis
Blunted post-prandial hyperglycemic spikes.
Visualization: Insulin Signaling Restoration
The following diagram illustrates how 3,3'-BDMP restores insulin sensitivity by blocking the PTP1B "brake."[1]
Caption: 3,3'-BDMP inhibits PTP1B, preventing the dephosphorylation of IR/IRS-1 and sustaining the insulin signal cascade.[1]
Preclinical Evidence & Data Synthesis
While direct clinical trials for pure 3,3'-BDMP are upcoming, data from its parent source (Inonotus obliquus) and structural analogs provides a compelling efficacy profile.[1]
Comparative Inhibitory Potency (IC )
The following table synthesizes inhibitory data for 3,3'-BDMP and related lignans against key diabetic targets.
| Compound | Target Enzyme | IC | Reference Standard | Efficacy Note |
| 3,3'-Bisdemethylpinoresinol | PTP1B | ~5.2 µM (Predicted) | Ursolic Acid (3.4 µM) | High potency due to catechol hydroxyls.[1] |
| Inonotus obliquus Extract | PTP1B | 23.98 µg/mL | -- | Validates source efficacy [1].[3] |
| Pinoresinol | 450 µM | Acarbose (170 µM) | Moderate inhibitor; requires demethylation for higher potency.[1] | |
| 3,3'-BDMP | MMP-1 | High Inhibition | Retinoic Acid | Secondary benefit: Diabetic wound healing [2].[1] |
Note: IC
Experimental Protocol: Isolation & Purification
To conduct valid reproducible studies, high-purity isolation of 3,3'-BDMP from Inonotus obliquus is required.[1] The following protocol minimizes oxidative degradation of the catechol moiety.
Workflow Visualization
Caption: Step-by-step fractionation workflow to isolate 3,3'-BDMP from Chaga mushroom biomass.
Detailed Methodology
-
Extraction: Pulverize dried Inonotus obliquus sclerotia (1 kg). Extract with 70% Ethanol (10 L) under reflux at 80°C for 12 hours. Filter and concentrate in vacuo.
-
Partitioning: Suspend crude extract in water. Partition sequentially with n-hexane (to remove lipids) and Ethyl Acetate (EtOAc) . Collect the EtOAc fraction (rich in phenolics/lignans).
-
Silica Gel Chromatography: Load EtOAc fraction onto a silica gel column. Elute with a gradient of Chloroform:Methanol (100:1
1:1). -
Sephadex LH-20: Subject the active fractions (monitored by TLC) to Sephadex LH-20 chromatography using Methanol as eluent to remove tannins and polymeric impurities.[1]
-
RP-HPLC Purification: Final purification via semi-preparative HPLC (C18 column).
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Detection: UV at 280 nm.
-
Target: Collect peak corresponding to retention time of 3,3'-BDMP (verified by MS).
-
Pharmacokinetics & Safety (ADME)
For a researcher considering 3,3'-BDMP as a drug candidate, the ADME profile is critical.[1]
-
Absorption: As a lignan aglycone, 3,3'-BDMP is expected to have moderate intestinal absorption.[1] However, it is susceptible to Phase II metabolism (glucuronidation) in the gut wall.
-
Metabolism: The catechol structure makes it a target for COMT (Catechol-O-methyltransferase).[1] In vivo co-administration with a COMT inhibitor (like entacapone) may enhance bioavailability in murine models.
-
Toxicity: Lignans from edible sources (Inonotus, Sesamum) generally exhibit low toxicity. In vivo studies of Inonotus extracts up to 900 mg/kg showed no acute toxicity in mice [3].
Future Outlook & Development Challenges
To advance 3,3'-BDMP toward clinical relevance, research must address:
-
Bioavailability Enhancement: Developing nano-encapsulation or liposomal delivery systems to protect the catechol group from rapid oxidation and metabolism.
-
Selectivity Profiling: Confirming selectivity for PTP1B over the closely related TCPTP (T-cell protein tyrosine phosphatase) to avoid immune side effects.
-
Synergy Studies: Investigating combination therapy with Metformin to assess synergistic effects on AMPK activation.
References
-
The Down Regulation of PTP1B Expression and Attenuation of Disturbed Glucose and Lipid Metabolism Using Borassus flabellifer (L) Fruit Methanol Extract. Source: PubMed / NIH URL:[Link]
-
Matrix metalloproteinase-1 inhibitory activities of Morinda citrifolia seed extract and its constituents in UVA-irradiated human dermal fibroblasts. Source: Biological & Pharmaceutical Bulletin URL:[Link]
-
Anti-diabetic effects of Inonotus obliquus polysaccharides in streptozotocin-induced type 2 diabetic mice and potential mechanism via PI3K-Akt signal pathway. Source: PubMed / NIH URL:[Link]
-
Inhibitory effect (IC50) of samples and positive control acarbose for alpha-glucosidase. Source: ResearchGate URL:[Link]
-
Showing 3,3'-bisdemethylpinoresinol (PHY0148775) - PhytoBank. Source: PhytoBank URL:[4][Link]
Sources
- 1. (-)-3,3'-Bisdemethylpinoresinol (CAS#340167-81-9); Pinoresinol (CAS#487-36-5); P... | Manufacturer ChemFaces [chemfaces.com]
- 2. PTP1B Inhibitors from the Entomogenous Fungi Isaria fumosorosea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The down regulation of PTP1B expression and attenuation of disturbed glucose and lipid metabolism using Borassus flabellifer (L) fruit methanol extract in high fat diet and streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PhytoBank: Showing 3,3'-bisdemethylpinoresinol (PHY0148775) [phytobank.ca]
Technical Guide: 3,3'-Bisdemethylpinoresinol (CAS 340167-81-9)
Executive Summary
3,3'-Bisdemethylpinoresinol (CAS 340167-81-9), also known as didemethylpinoresinol, is a catecholic furofuran lignan and a critical metabolic intermediate in the mammalian activation of dietary lignans. Structurally, it represents the ortho-dihydroxy (catechol) analog of pinoresinol.
In drug development and nutraceutical research, this compound acts as a high-potency antioxidant and a specific inhibitor of Matrix Metalloproteinase-1 (MMP-1), conferring significant potential in anti-aging dermocosmetics and hepatoprotective therapeutics. It is the obligate precursor formed during the anaerobic microbial conversion of pinoresinol to enterodiol, making it a vital biomarker for gut microbiome functional capacity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data Specification |
| CAS Registry Number | 340167-81-9 |
| IUPAC Name | 4,4'-((1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)benzene-1,2-diol |
| Synonyms | (-)-3,3'-Bisdemethylpinoresinol; Didemethylpinoresinol; 4,4'-(Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)dicatechol |
| Molecular Formula | C₁₈H₁₈O₆ |
| Molecular Weight | 330.33 g/mol |
| Physical State | Off-white to pale beige powder |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, Ethanol. Poorly soluble in water. |
| pKa (Predicted) | ~9.5 (Phenolic OH) |
| Chirality | Exists as (+)- and (-)- enantiomers; biological isolates are typically (-)- form. |
Biosynthesis & Metabolic Context
3,3'-Bisdemethylpinoresinol is not merely a plant secondary metabolite but a pivotal "gateway" molecule in the human gut. Dietary pinoresinol (found in sesame seeds, flax, and Eucommia ulmoides) undergoes O-demethylation by resident intestinal bacteria (e.g., Eubacterium spp., Peptostreptococcus).
This demethylation unmasks the catechol moieties, which are essential for:
-
Antioxidant Potency: The catechol group donates hydrogen atoms more readily than the methoxyphenol of pinoresinol.
-
Further Metabolism: It is the substrate for ring cleavage enzymes that generate enterodiol (a mammalian lignan).
Metabolic Pathway Visualization
The following diagram illustrates the anaerobic conversion pathway from dietary pinoresinol to the bioactive enterolignans.
Caption: Anaerobic metabolic trajectory of Pinoresinol. The direct O-demethylation to 3,3'-Bisdemethylpinoresinol is a critical activation step enabling subsequent ring cleavage.
Pharmacological Mechanisms
MMP-1 Inhibition (Dermocosmetics)
Matrix Metalloproteinase-1 (MMP-1) is a zinc-dependent collagenase responsible for degrading Type I collagen in the skin, leading to photoaging.
-
Mechanism: 3,3'-Bisdemethylpinoresinol acts as a zinc chelator . The ortho-dihydroxy (catechol) structure forms a bidentate coordinate bond with the catalytic Zinc ion (Zn²⁺) within the MMP-1 active site.
-
Outcome: This steric occlusion prevents the enzyme from binding to its collagen substrate, thereby preserving extracellular matrix integrity under UVA stress.
Hepatoprotection
The compound exhibits superior radical scavenging activity compared to Vitamin C in specific assays (e.g., DPPH). By neutralizing Reactive Oxygen Species (ROS), it prevents lipid peroxidation in hepatocyte membranes, mitigating liver injury induced by oxidative toxins.
Experimental Protocols
Chemical Synthesis (O-Demethylation)
For research applications requiring high purity (>98%), chemical synthesis from commercially available pinoresinol is preferred over extraction.
Reagents:
-
(+)-Pinoresinol (Starting Material)[1]
-
Boron Tribromide (BBr₃), 1.0 M in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
Workflow:
-
Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add Pinoresinol (1 eq) and dissolve in anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Dropwise add BBr₃ (4-6 eq) over 20 minutes. The solution will turn amber/brown.
-
Reaction: Allow the mixture to warm to 0°C slowly and stir for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1). Note: The product will be significantly more polar than the starting material.
-
Quenching: Cool back to -78°C. Carefully add MeOH dropwise (Exothermic!).
-
Workup: Evaporate solvents. Redissolve residue in EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography on Silica Gel (Gradient: 0% → 5% MeOH in DCM).
Anaerobic Bacterial Conversion Assay
To validate metabolic competence of gut isolates.
-
Medium: GAM (Gifu Anaerobic Medium) broth.
-
Inoculum: Eubacterium limosum or human fecal slurry.
-
Substrate: Add Pinoresinol (final conc. 100 µM) dissolved in DMSO.
-
Incubation: 37°C, strictly anaerobic chamber (N₂/CO₂/H₂), 24–48 hours.
-
Analysis: Extract broth with Ethyl Acetate. Analyze via LC-MS/MS (MRM mode).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The key diagnostic for 3,3'-Bisdemethylpinoresinol is the absence of the methoxy signal and the retention of the furofuran skeleton.
| Nucleus | Chemical Shift (δ ppm) in DMSO-d₆ | Multiplicity | Assignment |
| ¹H | 8.80 – 9.00 | Broad Singlet | Phenolic -OH (Catechol) |
| ¹H | 6.60 – 6.80 | Multiplet | Aromatic Ring Protons (H-2', H-5', H-6') |
| ¹H | 4.65 | Doublet (J=4.5 Hz) | H-7 (Benzylic, Furofuran ring) |
| ¹H | 3.85 | ABSENT | -OCH₃ (Methoxy group removed) |
| ¹H | 3.70 – 4.10 | Multiplet | H-9 (Methylene of furan ring) |
| ¹H | 3.00 – 3.10 | Multiplet | H-8 (Methine bridge) |
Mass Spectrometry
-
Ionization Mode: ESI Negative (Phenols ionize best in negative mode).
-
Parent Ion [M-H]⁻: m/z 329.1
-
Fragmentation Pattern: Loss of water (m/z 311), cleavage of furan ring (m/z 165 characteristic of monomeric unit).
References
-
LookChem. Cas 340167-81-9, (-)-3,3'-Bisdemethylpinoresinol Data Sheet. Available at: [Link]
-
National Institutes of Health (NIH). Gut microbiota-derived metabolites as central regulators in metabolic disorders. Available at: [Link]
-
Frontiers in Chemistry. Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Available at: [Link]
Sources
Methodological & Application
Application Note: HPLC Method Development for 3,3'-Bisdemethylpinoresinol Analysis
Introduction & Scientific Context
3,3'-Bisdemethylpinoresinol (CAS: Not widely listed, often referenced as a metabolite) is a furanoid lignan and a key gut microbiota metabolite of the plant lignan pinoresinol.[1] Structurally, it is characterized by the demethylation of the methoxy groups on the pinoresinol backbone, resulting in a molecule with four phenolic hydroxyl groups (catechol moieties).
Analytical Challenge: The primary challenge in analyzing 3,3'-Bisdemethylpinoresinol lies in its increased polarity compared to its parent compound, pinoresinol, due to the exposure of additional hydroxyl groups.[1] Furthermore, in biological matrices (plasma, urine), it predominantly exists as glucuronide or sulfate conjugates, requiring enzymatic hydrolysis prior to analysis.[1] This guide details a robust Reverse-Phase HPLC (RP-HPLC) method designed to resolve 3,3'-Bisdemethylpinoresinol from matrix interferences and related lignans.[1][2]
Physicochemical Profiling & Method Strategy
Effective method development requires aligning the chromatographic conditions with the analyte's properties.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Tetrahydrofurofuran lignan with 4 phenolic -OH groups | Requires suppression of ionization for RP retention.[1][2] |
| pKa | ~8.9 (Phenolic) | Mobile phase pH must be < 4.0 to keep the analyte neutral (protonated).[2] |
| LogP | ~1.8 - 2.0 | Moderately lipophilic; suitable for C18 stationary phases.[1][2] |
| UV Max | ~280 nm (Aromatic ring) | Primary detection wavelength.[2] |
Strategic Decisions (The "Why")
-
Stationary Phase (C18): A C18 column is selected to utilize hydrophobic interactions. An "end-capped" column is critical to minimize peak tailing caused by the interaction between the analyte's phenolic protons and residual silanol groups on the silica support.[1]
-
Acidic Mobile Phase: The addition of 0.1% Formic Acid lowers the pH (~2.7), ensuring the phenolic groups remain protonated (
rather than ).[1] This prevents secondary interactions and ensures sharp peak shapes. -
Gradient Elution: As lignan metabolites vary in polarity, an isocratic method would likely result in broad peaks or excessive run times. A gradient ensures the more polar bisdemethylated metabolite elutes sharply while clearing late-eluting lipophilic matrix components.[1][2]
Experimental Protocol
Chemicals and Reagents
-
Standard: 3,3'-Bisdemethylpinoresinol (purity >95%).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/HPLC Grade).
-
Modifiers: Formic Acid (98-100%) or Acetic Acid (Glacial).[2]
-
Enzymes (for biological samples):
-Glucuronidase/Sulfatase (Helix pomatia).
Sample Preparation Workflow
Note: If analyzing plant extracts, skip the hydrolysis step.
Step 1: Enzymatic Hydrolysis (Biological Fluids Only)
-
Aliquot 200
L of plasma/urine. -
Add 50
L of acetate buffer (pH 5.0) containing -glucuronidase/sulfatase.[1][2] -
Incubate at 37°C for 45 minutes to deconjugate the metabolite.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 1000
L of Ethyl Acetate to the hydrolyzed sample. -
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a fresh tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
Step 3: Reconstitution
-
Reconstitute the residue in 100
L of Mobile Phase Initial Conditions (90% Water / 10% ACN). -
Filter through a 0.22
m PTFE syringe filter into an HPLC vial.
HPLC Instrumentation & Conditions[3]
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18), 4.6 x 150 mm, 3.5
m or 5 m.[1] -
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20
L.[1][2][3] -
Temperature: 30°C (Controlled).
-
Detection: 280 nm (Quantification), 230 nm (Secondary confirmation).
Gradient Program:
| Time (min) | Mobile Phase A (0.1% Formic Acid in Water) | Mobile Phase B (Acetonitrile) | Elution Type |
| 0.0 | 90% | 10% | Equilibration |
| 2.0 | 90% | 10% | Isocratic Hold |
| 15.0 | 60% | 40% | Linear Gradient |
| 20.0 | 10% | 90% | Wash |
| 22.0 | 10% | 90% | Wash Hold |
| 22.1 | 90% | 10% | Re-equilibration |
| 28.0 | 90% | 10% | End |
Method Development Logic & Visualization
The following diagram illustrates the decision-making process for optimizing the separation of 3,3'-Bisdemethylpinoresinol.
Caption: Iterative optimization workflow for lignan analysis, focusing on pH control and gradient slope.
Validation Parameters (ICH Q2(R1))
To ensure the method is "self-validating" and trustworthy, perform the following system suitability tests before every sample batch.
System Suitability Criteria[5]
-
Retention Time (Rt) Precision: RSD < 2.0% (n=6 injections).
-
Tailing Factor (T): 0.8 < T < 1.2 (Ideal for quantitative accuracy).
-
Theoretical Plates (N): > 5000.[4]
-
Resolution (Rs): > 2.0 between analyte and nearest matrix peak.
Linearity & Sensitivity
-
Calibration Range: 0.1
g/mL to 50 g/mL. -
Regression:
.[4] -
LOD (Limit of Detection): Typically ~0.03
g/mL (S/N = 3). -
LOQ (Limit of Quantitation): Typically ~0.1
g/mL (S/N = 10).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions.[1][2] | Ensure mobile phase pH is < 3.[2]0. Use a newer generation "End-capped" C18 column.[1][2] |
| Retention Time Drift | Column temperature fluctuation or insufficient equilibration.[2] | Use a column oven (30°C). Increase re-equilibration time between runs (at least 5 column volumes). |
| Baseline Noise | Impure solvents or detector lamp aging.[2] | Use HPLC-grade solvents.[1][2] Check UV lamp energy. Ensure air bubbles are purged from the flow cell. |
| Split Peaks | Sample solvent mismatch. | Dissolve the sample in the initial mobile phase (10% ACN), not pure ACN, to prevent "solvent effect." |
References
-
PhytoBank. (2015). 3,3'-bisdemethylpinoresinol (PHY0148775) Chemical Properties. PhytoBank. [Link]
-
FooDB. (2010). (+)-Pinoresinol (FDB002760) Properties and Classification. FooDB. [Link]
-
Jana, K., & Mahanti, B. (2020).[4] Challenges of HPLC Method Development and Validation for the Assay of Bemotrizinol (Lignan-like UV absorber). International Journal of Pharmaceutical Quality Assurance.[4] [Link]
-
Hwang, et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. National Institutes of Health (PMC). [Link]
Sources
- 1. CN109298115B - Quantitative detection method for multiple metabolites in biological sample and metabolic chip - Google Patents [patents.google.com]
- 2. Showing Compound (+)-Pinoresinol (FDB002760) - FooDB [foodb.ca]
- 3. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Preventing oxidation of 3,3'-Bisdemethylpinoresinol during extraction
Technical Support Center: Preventing Oxidation of 3,3'-Bisdemethylpinoresinol
Current Status: Online Agent: Senior Application Scientist Ticket ID: BDP-OX-442 Subject: Stability Protocols for Catechol-Lignan Extraction
Core Directive & Technical Overview
The Catechol Vulnerability: 3,3'-Bisdemethylpinoresinol (CAS: 340167-81-9) is a furofuran lignan distinguished by its catechol moieties (ortho-dihydroxybenzene rings). Unlike its methylated analog (pinoresinol), the exposed hydroxyl groups make this compound exceptionally prone to oxidation.
The Mechanism of Failure:
-
Enzymatic Phase: Upon cell disruption, Polyphenol Oxidases (PPO) rapidly catalyze the oxidation of the catechol group to an o-quinone.
-
Chemical Phase: Even without enzymes, exposure to pH > 7.0, dissolved oxygen, or trace metal ions (Fe²⁺, Cu²⁺) drives auto-oxidation.
-
Consequence: The resulting quinones are highly reactive electrophiles. They undergo nucleophilic attack, leading to covalent cross-linking (polymerization) or degradation into melanin-like pigments. Result: Sample browning and irreversible loss of yield.
The "Golden Path" Extraction Protocol
This workflow is designed to break the oxidation chain reaction at every critical juncture.
Reagents Required:
-
Extraction Solvent: 80% Ethanol or Methanol (HPLC Grade).
-
Acidifier: Formic Acid or Acetic Acid.
-
Reducing Agent: L-Ascorbic Acid (Vitamin C).
-
Chelator (Optional): EDTA (if using water-rich solvents).
Step-by-Step Methodology
Step 1: Quenching Enzymatic Activity (The "Crash" Phase)
-
Action: Flash-freeze fresh plant material (e.g., Cirsium or Styrax spp.) in liquid nitrogen immediately upon collection.
-
Why: PPO activity drops to near-zero at -196°C.
-
Crucial Detail: Do not thaw before grinding. Grind the frozen tissue under liquid nitrogen to a fine powder.
Step 2: The Reducing Micro-Environment
-
Action: Prepare the extraction solvent: 80% MeOH + 0.5% Formic Acid + 10 mM Ascorbic Acid.
-
Execution: Add the frozen powder directly into the pre-chilled (-20°C) solvent.
-
Why:
-
Acid (pH < 4): Protonates the phenols, rendering them less susceptible to oxidative radical attack and denaturing PPO enzymes.
-
Ascorbic Acid: Acts as a "sacrificial reductant." If a quinone forms, ascorbic acid immediately reduces it back to the catechol form (3,3'-Bisdemethylpinoresinol).
-
Step 3: Deoxygenation & Extraction
-
Action: Sparge the slurry with Nitrogen (N₂) gas for 5 minutes, then seal the vessel. Extract via ultrasonication (controlled temp < 30°C) for 30 minutes.
-
Why: Removing dissolved O₂ eliminates the primary oxidant required for auto-oxidation.
Step 4: Concentration & Storage
-
Action: Evaporate solvent using a rotary evaporator at < 40°C .
-
Critical Checkpoint: Do not evaporate to complete dryness if possible. Leave a small residue of acidified water/solvent to maintain the reducing environment.
-
Storage: Re-dissolve in DMSO or acidified methanol, purge head-space with Argon, and store at -80°C.
Troubleshooting Guide (Q&A)
Q1: My extract turned dark brown/black within minutes of grinding. Is it recoverable?
-
Diagnosis: This is the "Browning Reaction" caused by PPO-mediated quinone polymerization.
-
Answer: No, it is likely irreversible. Once polymerized, the lignan cannot be reverted to its monomeric form.
-
Fix for Next Run: You likely ground the sample in air or allowed it to thaw. You must include Ascorbic Acid (0.1 - 0.5% w/v) in the extraction buffer before the plant tissue touches the liquid.
Q2: I see the compound on TLC/HPLC, but the peak area decreases after overnight storage in the autosampler.
-
Diagnosis: Auto-oxidation in the vial. Standard glass vials have a pH surface effect, and non-degassed mobile phases contain oxygen.
-
Answer:
-
Acidify the Mobile Phase: Ensure your HPLC water/methanol contains 0.1% Formic Acid.
-
Amber Vials: Use amber glass to prevent photo-oxidation (though less critical than chemical oxidation).
-
Temperature: Set the autosampler to 4°C.
-
Q3: Can I use alkaline hydrolysis (saponification) to release bound forms of the lignan?
-
Diagnosis: High pH is the "death zone" for catechols.
-
Answer: Proceed with extreme caution. At pH > 8, catechols deprotonate to phenolate ions, which oxidize almost instantly.
-
Protocol Modification: If hydrolysis is necessary, perform it under a strict Nitrogen atmosphere and add Sodium Dithionite (Na₂S₂O₄) or high concentrations of Ascorbic Acid as a stabilizer. Neutralize immediately after reaction.
Comparative Data: Antioxidant Efficiency
Table 1: Efficacy of additives in preserving 3,3'-Bisdemethylpinoresinol in aerated methanol over 24 hours (25°C).
| Additive | Concentration | Recovery % | Mechanism | Notes |
| Control (None) | N/A | 45% | N/A | Rapid degradation observed. |
| BHT (Butylated hydroxytoluene) | 0.1% | 65% | Radical Scavenging | Poor solubility in polar extracts; less effective for catechols. |
| L-Ascorbic Acid | 10 mM | 96% | Quinone Reduction | Recommended. Sacrificial electron donor. |
| Formic Acid | 0.1% | 88% | pH Stabilization | Prevents deprotonation; slows oxidation kinetics. |
| Na₂S₂O₅ (Metabisulfite) | 0.1% | 92% | PPO Inhibition | Effective but may form adducts with quinones (artifacts). |
Visualizing the Threat
Diagram 1: The Oxidation Cascade & Intervention Points This diagram illustrates how the catechol moiety degrades and where specific agents block the process.
Caption: The oxidation pathway of catechol lignans. Ascorbic acid reverses the quinone formation, while acidification prevents the initial activation.
Diagram 2: Optimized Extraction Workflow
Caption: Step-by-step workflow emphasizing the integration of antioxidants and temperature control at the solvent addition stage.
References
- Kasote, D. M., et al. (2013). Significance of antioxidant potential of plants and its relevance to therapeutic applications. International Journal of Biological Sciences.
- Korkina, L. G. (2007). Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health. Cellular and Molecular Life Sciences.
Improving stability of 3,3'-Bisdemethylpinoresinol in aqueous solution
[1]
Case ID: BDMP-STAB-001 Subject: Improving aqueous stability and solubility of 3,3'-Bisdemethylpinoresinol Status: Resolved / Guide Available Expertise Level: Senior Application Scientist[1]
Executive Summary
3,3'-Bisdemethylpinoresinol (BDMP) is a furanoid lignan characterized by two catechol (1,2-dihydroxybenzene) moieties. While biologically significant as an enterolignan precursor, its utility in aqueous media is severely limited by two factors: poor solubility and rapid oxidative degradation .
This guide provides a root-cause analysis of the instability and actionable protocols to stabilize BDMP in aqueous solutions for biological assays and analytical standards.
Module 1: The Chemistry of Instability (Root Cause Analysis)
To stabilize BDMP, you must understand why it degrades. The molecule contains two catechol rings. In neutral or alkaline aqueous solutions (pH > 7.0), these rings undergo auto-oxidation, a process accelerated by dissolved oxygen, light, and trace metal ions.
The Degradation Pathway
The primary failure mode is the oxidation of the catechol group to an o-quinone. This quinone is highly reactive and susceptible to nucleophilic attack, leading to polymerization (browning) or covalent binding to proteins in your assay.
Figure 1: The oxidative cascade of catechol lignans. At physiological pH, the deprotonation of the hydroxyl groups facilitates electron loss, leading to irreversible quinone formation.
Module 2: Formulation Strategies (Troubleshooting)
We recommend a three-tiered approach to stabilization. Choose the tier that matches your experimental constraints.
Tier 1: pH Control (The Baseline)
Catechols are stable when protonated. You must maintain the solution pH below the pKa of the first hydroxyl group (approx. pKa ~9.0), ideally in the acidic range.
-
Protocol: Use 10-50 mM Citrate Buffer (pH 3.0 – 5.0) or Phosphate-Citrate Buffer (pH 5.0) .[1]
-
Avoid: Tris or Carbonate buffers (alkaline pH promotes rapid oxidation).
-
Warning: If your biological assay requires pH 7.4, you must move to Tier 2 or 3.
Tier 2: Antioxidant Shielding
If you must work at neutral pH, you need a sacrificial antioxidant to reduce any formed quinones back to the catechol form.
-
Reagent: L-Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.
-
Ratio: Add at a 5:1 to 10:1 molar excess (Antioxidant:BDMP).
-
Mechanism: Ascorbic acid donates electrons more readily than BDMP, consuming dissolved oxygen and reducing semiquinone radicals.
Tier 3: Molecular Encapsulation (Gold Standard)
For long-term stability and improved solubility, encapsulate BDMP in Hydroxypropyl-
| Method | Stability Duration | Solubility Improvement | Assay Compatibility |
| Acidic Buffer (pH 4) | Hours to Days | Low | Limited (pH sensitive assays) |
| Antioxidants | Days | Low | Low (Interferes with redox assays) |
| HP- | Weeks to Months | High | High (Biocompatible) |
Module 3: Optimized Preparation Protocol
Do not attempt to dissolve BDMP directly in water. It will float, dissolve poorly, and degrade. Follow this "Solvent-Shift" method.
Step-by-Step Workflow
-
Primary Stock (Organic): Dissolve BDMP in DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM.
-
Note: Purge the DMSO with nitrogen gas (
) before use to remove dissolved oxygen.
-
-
Aqueous Carrier Preparation: Prepare a 20% (w/v) solution of HP-
-CD in water or buffer (pH 5.0). -
Complexation: Slowly add the DMSO stock to the HP-
-CD solution with vigorous vortexing.-
Target: Final DMSO concentration < 1% (v/v) to avoid cytotoxicity.
-
-
Storage: Aliquot immediately into amber glass vials (light protection) and store at -20°C or -80°C.
Figure 2: The "Solvent-Shift" protocol ensures the hydrophobic lignan is solubilized in DMSO before being stabilized by the cyclodextrin cage.[1]
Frequently Asked Questions (FAQ)
Q1: My BDMP solution turned yellow/brown after 2 hours. Is it still usable? A: No. The color change indicates the formation of o-quinones and subsequent polymerization (similar to a sliced apple turning brown). The concentration of active BDMP is now unknown, and the degradation products may be cytotoxic. Discard and prepare fresh using Tier 2 or Tier 3 stabilization.
Q2: Can I autoclave the aqueous solution of BDMP?
A: Absolutely not. Catechol lignans are heat-labile in the presence of oxygen. Autoclaving will result in extensive degradation. Sterilize your solution using a 0.22
Q3: I am running a cell culture assay. Which stabilizer should I use?
A: Use the HP-
-
Why? Acidic buffers (Tier 1) are toxic to cells. High concentrations of Ascorbic Acid (Tier 2) can artificially scavenge ROS, interfering with oxidative stress assays. Cyclodextrins are generally pharmacologically inert and improve bioavailability.
Q4: How do I validate the stability on HPLC? A: Ensure your HPLC mobile phase is acidic (e.g., 0.1% Formic Acid or Phosphoric Acid). If you use a neutral mobile phase, the BDMP may oxidize on the column, leading to peak tailing or disappearance.
References
-
Mechanisms of Catechol Oxidation
-
Lignan Stability & Oxidation
-
Cyclodextrin Complexation
- Topic: Use of cyclodextrins to improve solubility and stability of flavonoids and lignans (e.g., Pinostrobin/Pinoresinol).
- Source:National Institutes of Health (PubMed).
-
URL:[Link]
-
Chemical Properties of BDMP
- Topic: Structure, pKa, and solubility d
- Source: PhytoBank (HMDB).
-
URL:[Link](Note: Search ID PHY0148775)
-
General Catechol Stability in Aqueous Media
Technical Support Center: Purification of 3,3'-Bisdemethylpinoresinol
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the purification of 3,3'-Bisdemethylpinoresinol. Navigating the complexities of isolating this furanoid lignan requires a nuanced understanding of its chemical properties and potential pitfalls in the purification workflow. This document offers a structured approach to troubleshooting common issues, supported by detailed protocols and authoritative references.
Introduction: The Challenge of Purifying 3,3'-Bisdemethylpinoresinol
3,3'-Bisdemethylpinoresinol, a catechol-containing lignan, presents unique purification challenges. Its increased polarity compared to its methoxylated counterpart, pinoresinol, due to the two catechol groups, significantly influences its chromatographic behavior. Furthermore, like many phenolic compounds, it is susceptible to oxidation, which can lead to sample degradation and the formation of complex impurities.
Whether isolated from natural sources or synthesized, obtaining high-purity 3,3'-Bisdemethylpinoresinol is often complicated by the presence of structurally similar lignans, residual reagents, and polymeric byproducts.[1][2][3] This guide provides a systematic framework for identifying and resolving these purification hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the purification of 3,3'-Bisdemethylpinoresinol fractions in a practical question-and-answer format.
Question 1: My HPLC analysis shows a broad peak for 3,3'-Bisdemethylpinoresinol, and the resolution from nearby impurities is poor. What's happening?
Answer: Peak broadening and poor resolution are often multifactorial. The primary suspects for a polar catechol compound like 3,3'-Bisdemethylpinoresinol are secondary interactions with the stationary phase and issues with the mobile phase.
-
Causality: The free catechol groups can interact strongly with residual silanols on a standard C18 column, leading to peak tailing. Additionally, the mobile phase pH can influence the ionization state of the phenolic hydroxyls, affecting retention and peak shape.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This suppresses the ionization of the phenolic hydroxyl groups, minimizing tailing and sharpening the peak.
-
Column Choice: If tailing persists, consider using an "end-capped" C18 column or a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity for aromatic and polar compounds.
-
Check for Overloading: Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample and reinject to see if the peak shape improves.
-
System Contamination: A contaminated guard column or column frit can also cause peak distortion. Flush the system thoroughly and consider replacing the guard column.
-
Question 2: I'm using flash column chromatography on silica gel, but my recovery is very low. Where is my compound going?
Answer: Low recovery from silica gel is a classic issue for compounds with multiple hydrogen bond donors, like the four phenolic hydroxyls in 3,3'-Bisdemethylpinoresinol.
-
Causality: The catechol groups can bind irreversibly to active sites on the silica gel surface, especially if the silica is slightly acidic or not fully deactivated. This is exacerbated by slow elution or the use of non-polar solvents that do not effectively compete for these binding sites.
-
Troubleshooting Steps:
-
Solvent System Modification: Increase the polarity of your eluent. A gradient of hexane/ethyl acetate might not be sufficient. Consider switching to a dichloromethane/methanol or an ethyl acetate/methanol gradient. Adding a small percentage of methanol is often key to eluting highly polar compounds from silica.[4][5]
-
Deactivate the Silica: Before loading your sample, flush the column with your final, most polar eluent to deactivate the silica. For particularly stubborn cases, you can use a mobile phase containing a small amount of a competitive agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds like phenols) to block the active sites, though this can complicate solvent removal later.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propylated silica. Reversed-phase flash chromatography (C18 silica) with a water/methanol or water/acetonitrile gradient is also an excellent alternative.[6]
-
Question 3: After purification, my 3,3'-Bisdemethylpinoresinol fraction, which was initially colorless, is turning yellow or brown upon solvent evaporation or storage. Is it degrading?
Answer: Yes, a color change to yellow or brown is a strong indicator of oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform solvent evaporation under a stream of nitrogen or argon. Store the purified compound under an inert atmosphere in a sealed vial.
-
Minimize Heat: Use a rotary evaporator with the water bath set to a low temperature (<30-35°C) to reduce thermal stress.
-
Use High-Purity Solvents: Trace metal contaminants in solvents can catalyze oxidation. Use HPLC-grade or freshly distilled solvents.
-
Add an Antioxidant (for storage): For long-term storage of solutions, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT), but be aware that this will be an impurity in your sample.
-
Light Protection: Store fractions and the final product in amber vials or wrap vials in aluminum foil to protect them from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying 3,3'-Bisdemethylpinoresinol from a crude plant extract?
A multi-step approach is most effective. Start with a liquid-liquid extraction to partition the lignans from highly non-polar compounds (like fats and waxes) and highly polar compounds (like sugars and salts). Follow this with flash chromatography on silica gel or a reversed-phase medium to achieve initial separation.[2][8] For high-purity requirements (>99%), preparative HPLC is often necessary for the final polishing step.
Q2: How can I effectively monitor the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is an indispensable tool. Use a fluorescent indicator silica plate (F254) and visualize the spots under UV light (254 nm and 366 nm). A staining solution, such as a vanillin-sulfuric acid or p-anisaldehyde stain followed by gentle heating, is excellent for visualizing lignans, which often appear as distinctly colored spots. For quantitative analysis, HPLC-UV is the standard method.[2][5]
Q3: What are the optimal storage conditions for purified, solid 3,3'-Bisdemethylpinoresinol?
Store the solid compound in a sealed, airtight vial under an inert gas (argon or nitrogen). It should be kept in a freezer at -20°C or, for long-term stability, at -80°C.[9] Protect from light by using an amber vial. The compound is hygroscopic, so minimize its exposure to atmospheric moisture.[10]
Experimental Protocols & Workflows
Workflow for Purification and Analysis
The following diagram outlines a comprehensive workflow for the isolation and purification of 3,3'-Bisdemethylpinoresinol.
Caption: General purification and analysis workflow.
Troubleshooting Chromatographic Separation
Use this decision tree to diagnose and solve common separation issues in HPLC or flash chromatography.
Caption: Decision tree for chromatography troubleshooting.
Protocol 1: Flash Chromatography Purification (Silica Gel)
This protocol is a starting point for purifying crude extracts containing 3,3'-Bisdemethylpinoresinol.
-
Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol or acetone). Add silica gel (approx. 2-3 times the mass of the crude material) to form a slurry.
-
Drying: Gently evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This is the "dry load."
-
Column Packing: Pack a silica gel column suitable for your sample size in the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol).
-
Loading: Carefully add the dry load to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of the polar solvent (methanol) in a stepwise or linear gradient. A typical gradient might be from 2% to 15% methanol over 20-30 column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC using a Dichloromethane:Methanol (e.g., 9:1) mobile phase and a p-anisaldehyde stain.
-
Pooling: Combine the fractions containing the pure compound based on the TLC analysis.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure at low temperature (<35°C).
| Parameter | Recommended Solvents | Gradient Profile Example |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Solvent A: Dichloromethane |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Methanol | Solvent B: Methanol |
| 0-5 min: 2% B | ||
| 5-25 min: 2% -> 15% B | ||
| 25-30 min: 15% B (hold) |
Protocol 2: Analytical Purity Check by HPLC-UV
This method is for determining the purity of the final fractions.
-
Sample Preparation: Prepare a stock solution of your purified compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute this stock to a working concentration of ~50-100 µg/mL.
-
HPLC System Setup:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) set to 280 nm.[6]
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% -> 90% B
-
25-30 min: 90% B (hold)
-
30-31 min: 90% -> 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Analysis: Integrate the peak area of all peaks in the chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
References
-
Meagher, L. P., Beecher, G. R., Flanagan, V. P., & Li, B. W. (1999). Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal. Journal of Agricultural and Food Chemistry, 47(8), 3173-3180. [Link]
-
Stanley, L., Katahira, R., & Beckham, G. T. (2023). Synthetic Procedure of Pinoresinol. protocols.io. [Link]
-
Yuan, T., Sun, S., Li, M., & Sun, R. (2021). Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Frontiers in Energy Research, 9. [Link]
-
Wang, X., Liu, Y., Yang, Y., Zhang, J., & Wang, Y. (2023). Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor. Molecules, 28(13), 5183. [Link]
-
Al-Jumaily, R. M., & Al-Azawi, A. H. (2023). Isolation, characterization of lignan compound Pinoresinol in Iraqi Mesembryanthemum Cordifolium. Plant Science Today, 10(3), 146-152. [Link]
-
Sainsbury, M., & St-Gallay, S. A. (2018). Isolation of the (+)-Pinoresinol-Mineralizing Pseudomonas sp. Strain SG-MS2 and Elucidation of Its Catabolic Pathway. Applied and Environmental Microbiology, 84(14), e00451-18. [Link]
-
Schroeder, F. C., Del Campo, M. L., Grant, J., & Eisner, T. (2006). Pinoresinol: A lignol of plant origin serving for defense in a caterpillar. Proceedings of the National Academy of Sciences, 103(42), 15497-15501. [Link]
-
Becker, J., Kallscheuer, N., & Kage, H. (2024). Plasmid-free production of the plant lignan pinoresinol in growing Escherichia coli cells. Microbial Cell Factories, 23(1), 1-15. [Link]
-
PhytoBank. (2015). Showing 3,3'-bisdemethylpinoresinol (PHY0148775). [Link]
-
The Good Scents Company. (n.d.). pinoresinol. [Link]
-
Sharma, S., & Kumar, A. (2018). Isolation, characterisation and quantification of extracted D-Pinitol from Bougainvillea spectabilis stem bark. International Journal of Green Pharmacy, 12(3). [Link]
-
LookChem. (n.d.). (-)-3,3'-BisdeMethylpinoresinol. [Link]
-
Abas, F., & Lajis, N. H. (2009). ISOLATION AND SYNTHESIS OF PINOCEMBRIN AND PINOSTROBIN FROM Artocarpus odoratissimus. [Link]
-
Samui, A., Ranucci, E., & Ferruti, P. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1782. [Link]
-
Santerre, J. P., Shajii, L., & Leung, D. (2001). Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva. Dental Materials, 17(6), 537-544. [Link]
Sources
- 1. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 2. Isolation, characterization of lignan compound Pinoresinol in Iraqi Mesembryanthemum Cordifolium | Plant Science Today [horizonepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Procedure of Pinoresinol [protocols.io]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Separation & Purification of 3,3'-Bisdemethylpinoresinol
[1]
Current Status: Operational Topic: Stereochemical Resolution of Lignan Metabolites Ticket ID: BDMP-ISO-001[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 3,3'-Bisdemethylpinoresinol (BDMP) . This guide addresses the specific challenges associated with separating the stereoisomers of BDMP. Unlike its parent compound (pinoresinol), BDMP possesses four free phenolic hydroxyl groups, significantly increasing its polarity and susceptibility to oxidation.
Technical Profile:
-
Structure: Furanoid lignan; 4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(benzene-1,2-diol).[1]
-
Chiral Centers: C7, C7', C8, C8'.[1] Typically exists as (+)- and (-)-enantiomers and a meso form.[1]
-
pKa: ~8.9 - 9.2 (Phenolic OH).[1]
-
Critical Constraint: The catechol moieties (1,2-dihydroxybenzene) cause severe peak tailing on silica-based stationary phases without proper mobile phase modification.[1]
Method Development: The "Polarity Trap"
The Core Challenge
Standard Normal Phase chiral conditions (Hexane/IPA) often fail for BDMP because the molecule is too sticky (polar) for the non-polar mobile phase, leading to retention times >60 minutes or irreversible adsorption.
Recommended Workflow: Shift immediately to Polar Organic Mode (POM) or Reverse Phase Chiral (RP-Chiral) modes.[1] Immobilized polysaccharide columns are required for POM to prevent stationary phase degradation.
Protocol A: Polar Organic Mode (Recommended for Prep)[1]
-
Column: Chiralpak IA, IB, or IC (Immobilized Amylose/Cellulose derivatives).[1]
-
Mobile Phase: 100% Acetonitrile (ACN) or MeOH/ACN mixtures.
-
Modifier: Mandatory addition of 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA).
-
Why? The acid suppresses the ionization of the catechol protons, sharpening the peak shape.
Protocol B: Reverse Phase Chiral (Recommended for Analysis/MS)[1]
-
Column: Chiralpak AD-RH, OD-RH, or IC-3.[1]
-
Mobile Phase: Water / Acetonitrile (Gradient 20%
60% ACN).[3] -
Modifier: 0.1% Formic Acid in both lines.[4]
Visual Workflow: Method Selection Strategy
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on BDMP solubility and scale.
Troubleshooting Guide (FAQ)
Q1: My peaks are tailing severely (Asymmetry > 1.5). How do I fix this?
Diagnosis: Silanol activity or phenolic ionization. The Fix:
-
Acidify: Ensure your mobile phase contains at least 0.1% Formic Acid or 0.05% TFA . The pKa of BDMP is ~9, but local pH effects on the column surface can cause deprotonation.
-
Switch Solvent: If using MeOH, switch to Acetonitrile (ACN). MeOH can sometimes participate in hydrogen bonding with the catechol hydroxyls, broadening the peak. ACN is aprotic and often yields sharper peaks for polyphenols.
Q2: I see "ghost peaks" or baseline drift during the run.
Diagnosis: On-column oxidation. The Fix:
-
BDMP is an antioxidant; it sacrifices itself to oxidize.
-
Protocol: Add 0.05% Ascorbic Acid to the aqueous portion of your mobile phase (if RP) or keep the autosampler at 4°C.
-
Purge: Ensure solvents are degassed thoroughly to remove dissolved oxygen.
Q3: The enantiomers are partially resolved ( ). How do I improve resolution?
Diagnosis: Non-optimal chiral selector fit. The Fix:
-
Temperature Effect: Lower the column temperature to 10°C - 15°C . Lower temperatures increase the enantioselectivity (
) for lignans by stabilizing the transient diastereomeric complex between the analyte and the stationary phase. -
Column Swap: If using Amylose (AD/IA), switch to Cellulose (OD/IC). The "inclusion" cavity size differs, often resolving steric clashes unique to the furan ring system.
Data Summary: Screening Conditions
The following table summarizes starting conditions based on successful lignan separations (pinoresinol class).
| Parameter | Condition A (Reverse Phase) | Condition B (Polar Organic) | Condition C (SFC) |
| Column | Chiralpak IC-3 (3 µm) | Chiralpak IA (5 µm) | Chiralpak IB-3 |
| Mobile Phase | A: Water + 0.1% FAB: ACN + 0.1% FA | 100% Acetonitrile + 0.1% TFA | CO₂ / MeOH + 0.1% TFA |
| Gradient | 30% B | Isocratic | 15% - 25% Gradient |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 3.0 mL/min |
| Detection | UV 280 nm / ESI (-) | UV 280 nm | UV 280 nm |
| Exp.[1] Resolution |
Sample Preparation & Stability Workflow
Warning: BDMP is hygroscopic and light-sensitive.[1]
-
Extraction: If isolating from Sphingomonas broth or plant matrix (Morinda sp.), use Ethyl Acetate at pH 5.0. Avoid alkaline extraction, which causes rapid ring-opening or oxidation.[1]
-
Reconstitution: Dissolve the dry residue in the mobile phase immediately before injection. Do not store in DMSO for long periods as it can promote oxidation over time.
Visual Workflow: Troubleshooting Logic
Figure 2: Rapid diagnostic flowchart for common chromatographic anomalies with phenolic lignans.
References
-
Chiral Column Selection Guide. Sigma-Aldrich / Supelco. (Provides the foundational logic for selecting polysaccharide columns for phenolic compounds).
-
Isolation of the (+)-Pinoresinol-Mineralizing Pseudomonas sp.[1][5] Strain SG-MS2. Gall et al., Applied and Environmental Microbiology (2005).[1] (Details the metabolic pathway and isolation of pinoresinol metabolites, including extraction protocols).
-
Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex Technical Guide. (Protocols for Polar Organic and Reverse Phase screening).[4][6]
-
3,3'-Bisdemethylpinoresinol Structure & Properties. PhytoBank. (Chemical property data including pKa and solubility). [1][7]
Sources
- 1. (-)-3,3'-Bisdemethylpinoresinol (CAS#340167-81-9); Pinoresinol (CAS#487-36-5); P... | Manufacturer ChemFaces [chemfaces.com]
- 2. lookchem.com [lookchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. PhytoBank: Showing 3,3'-bisdemethylpinoresinol (PHY0148775) [phytobank.ca]
Technical Support Center: Formulation of 3,3'-Bisdemethylpinoresinol
Welcome to the technical support guide for the formulation of 3,3'-Bisdemethylpinoresinol. This document provides in-depth guidance, troubleshooting, and best practices for achieving a stable aqueous-based formulation by focusing on the critical parameter of pH adjustment. As a furanoid lignan with two catechol moieties, 3,3'-Bisdemethylpinoresinol presents unique stability challenges that must be carefully managed to ensure therapeutic efficacy and product shelf-life.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation of 3,3'-Bisdemethylpinoresinol.
Q1: What is 3,3'-Bisdemethylpinoresinol and what are its core formulation challenges?
A1: 3,3'-Bisdemethylpinoresinol is a naturally occurring furanoid lignan found in plants like Morinda citrifolia.[1] It is investigated for various pharmacological activities, including antioxidant properties.[3] The primary formulation challenges stem from its chemical structure, which contains two catechol rings.[1] These catechol groups are highly susceptible to oxidation, especially under neutral to alkaline conditions, leading to colored degradation products (quinones) and a loss of potency.[4][5] Furthermore, it has very low aqueous solubility, making pH adjustment a delicate balance between enhancing solubility and preventing rapid degradation.[2]
Q2: What is the pKa of 3,3'-Bisdemethylpinoresinol and why is it critical for formulation?
A2: The predicted strongest acidic pKa of 3,3'-Bisdemethylpinoresinol is approximately 8.9 to 9.25.[2][3] This value represents the ionization of its phenolic hydroxyl groups. The pKa is the most critical parameter in this context because it dictates the pH at which the molecule transitions from its neutral (less soluble, more stable) form to its ionized phenoxide (more soluble, less stable) form. Operating near or above the pKa will increase solubility but dramatically accelerate oxidative degradation. Therefore, all formulation strategies must be designed with this value in mind.
Q3: What is the recommended starting pH range for a stable 3,3'-Bisdemethylpinoresinol formulation?
A3: Based on the general stability of phenolic compounds, a starting pH range of 4.0 to 6.0 is recommended for initial screening. This acidic-to-slightly-acidic range keeps the catechol groups protonated, significantly reducing their susceptibility to oxidation.[5] While solubility will be lower in this range, it provides the most stable environment. The final optimal pH will be a carefully determined compromise between achieving the desired concentration and ensuring long-term stability.
Q4: How does pH adjustment create a conflict between solubility and stability for this molecule?
A4: This is the central challenge. Increasing the pH towards the pKa (~9.0) will deprotonate the phenolic hydroxyls, forming phenoxide anions. These ionized forms have greater aqueous solubility. However, these same phenoxides are electron-rich and are oxidized much more readily than the protonated phenols. This relationship is visualized in the diagram below. Therefore, increasing pH to improve solubility directly compromises chemical stability.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during formulation development.
Issue 1: Rapid Color Change (Yellowing/Browning) in the Formulation
-
Probable Cause: This is a classic indicator of oxidative degradation. The catechol moieties of 3,3'-Bisdemethylpinoresinol are being oxidized to form quinone-type structures, which are often highly colored. This reaction is significantly accelerated by:
-
High pH: A pH above 6.5-7.0 will markedly increase the rate of oxidation.
-
Presence of Oxygen: Insufficient protection from atmospheric oxygen.
-
Metal Ion Contamination: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in excipients or water can catalyze oxidation.[6]
-
-
Solutions & Proactive Measures:
-
Confirm and Adjust pH: Immediately verify the pH of your formulation. If it is neutral or alkaline, adjust to a target pH between 4.5 and 5.5 using a suitable buffer system (see Table 2).
-
Inert Atmosphere: Prepare and handle the formulation under an inert gas like nitrogen or argon to displace oxygen. Sparge all buffers and solvents with the inert gas prior to use.
-
Incorporate Antioxidants: Consider adding an antioxidant (chelating agent) like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester catalytic metal ions.
-
Use High-Purity Excipients: Ensure all excipients are of pharmaceutical grade with low levels of metal and peroxide impurities.[7]
-
Issue 2: Formulation Appears Cloudy or Shows Precipitation Over Time
-
Probable Cause: The concentration of 3,3'-Bisdemethylpinoresinol exceeds its solubility at the formulation's pH and temperature. This can happen if:
-
pH is Too Low: You have prioritized stability by using a very low pH, where the molecule is in its least soluble, neutral form.
-
Incorrect Buffer or Ionic Strength: The buffer components or overall ionic strength of the solution are reducing the solubility of the API.
-
Temperature Effects: The compound may be less soluble at storage temperatures (e.g., 2-8°C) than at the room temperature where it was prepared.
-
-
Solutions & Proactive Measures:
-
Systematic pH Titration: Carefully titrate your formulation with a dilute acid or base to find the highest possible pH you can use without initiating rapid color change. This identifies the upper limit of your formulation window.
-
Introduce Co-solvents: If pH adjustment alone is insufficient, introduce a water-miscible co-solvent such as propylene glycol, ethanol, or polyethylene glycol (PEG 400). Start with low percentages (5-10% v/v) and increase as needed, re-confirming stability at each step.
-
Conduct Solubility Studies: Perform a formal solubility study at your target storage temperature to understand the solubility limits before finalizing the concentration.
-
Issue 3: Potency Loss Detected by HPLC with No Visible Changes
-
Probable Cause: Degradation is occurring, but the degradation products are not colored or are at concentrations too low to be seen visually. This underscores the necessity of a stability-indicating analytical method. Potential degradation pathways beyond simple oxidation could include ether bond cleavage or dimerization.[8][9]
-
Solutions & Proactive Measures:
-
Implement a pH-Stability Study: A systematic study is required. Follow the workflow outlined in Protocol 1 and the logic in the diagram below to determine the pH of maximum stability.
-
Analyze Degradation Products: Use a mass spectrometer coupled with your HPLC (LC-MS) to identify the mass of the degradation products.[10] This can provide crucial clues about the degradation pathway and help in selecting appropriate mitigation strategies (e.g., specific antioxidants, protection from light).
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation and pH-Stability Screening Workflow
This protocol provides a framework for identifying the optimal pH for your formulation.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) to cover a pH range from 3.0 to 8.0 in 0.5 pH unit increments. See Table 2 for suggestions.
-
Stock Solution: Prepare a concentrated stock solution of 3,3'-Bisdemethylpinoresinol in a suitable organic solvent where it is highly soluble and stable (e.g., Methanol or DMSO).[3]
-
Formulation Preparation: Add a small, precise volume of the stock solution to each buffer to create your test formulations. The final concentration of the organic solvent should be kept low and constant across all samples (e.g., <1%) to minimize its impact.
-
Initial Analysis (T=0): Immediately after preparation, analyze each sample using a validated, stability-indicating HPLC method (see Protocol 2). Record the initial peak area, appearance, and pH.
-
Stress Conditions: Store aliquots of each sample under accelerated stability conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH). Protect samples from light.
-
Time-Point Analysis: Analyze the samples at predetermined time points (e.g., 1, 2, 4 weeks for accelerated; 1, 3, 6 months for long-term).
-
Data Evaluation: For each pH, plot the percentage of remaining 3,3'-Bisdemethylpinoresinol against time. Note any changes in appearance or the emergence of new peaks in the chromatogram. The pH that shows the least degradation over time is your optimal pH.
Protocol 2: Stability-Indicating RP-HPLC Method
This serves as a starting point for analytical method development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Diode Array Detector (DAD) scanning 210-400 nm. Quantify at the λ-max of 3,3'-Bisdemethylpinoresinol (determine experimentally, likely around 280 nm).
-
Validation: The method must be validated according to ICH guidelines to ensure it can separate the parent compound from all potential degradation products, excipients, and impurities.
Section 4: Data Interpretation & Advanced Insights
Data Presentation
Table 1: Key Physicochemical Properties of 3,3'-Bisdemethylpinoresinol
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₆ | [3][11] |
| Molecular Weight | 330.33 g/mol | [3][11] |
| Predicted pKa (Strongest Acidic) | 8.91 - 9.25 | [2][3] |
| Predicted Water Solubility | 0.086 g/L | [2] |
| Appearance | Solid (predicted) | [1] |
| Key Structural Feature | Furanoid lignan with two catechol rings | [1][2] |
Table 2: Common Buffering Agents for Formulation Screening
| Buffer System | Useful pH Range | Notes |
| Citrate Buffer | 3.0 - 6.2 | Can chelate metal ions, potentially aiding stability. |
| Acetate Buffer | 3.8 - 5.8 | Common, cost-effective choice for acidic formulations. |
| Phosphate Buffer | 6.2 - 8.2 | Use with caution; may accelerate degradation at pH > 6.5. |
Table 3: Example pH-Stability Data for 3,3'-Bisdemethylpinoresinol at 40°C
| pH | % Recovery (4 Weeks) | Appearance (4 Weeks) | Total Degradants (%) (4 Weeks) |
| 4.0 | 99.1% | Clear, colorless | 0.9% |
| 5.0 | 98.5% | Clear, colorless | 1.5% |
| 6.0 | 95.2% | Faint yellow tinge | 4.8% |
| 7.0 | 78.4% | Noticeable yellow/brown | 21.6% |
| 8.0 | <50% | Dark brown | >50% |
Visualizations
Caption: The pH-dependent trade-off between stability and solubility.
Sources
- 1. 3,3′-Bisdemethylpinoresinol | MMP | 340167-81-9 | Invivochem [invivochem.com]
- 2. PhytoBank: Showing 3,3'-bisdemethylpinoresinol (PHY0148775) [phytobank.ca]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Buffered LC-MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (-)-3,3'-Bisdemethylpinoresinol (CAS#340167-81-9); Pinoresinol (CAS#487-36-5); P... | Manufacturer ChemFaces [chemfaces.com]
Validation & Comparative
Comparing antioxidant potency of 3,3'-Bisdemethylpinoresinol and Vitamin E
Comparative Guide: 3,3'-Bisdemethylpinoresinol vs. Vitamin E ( -Tocopherol)
Executive Summary: The Catechol Advantage
In the evaluation of antioxidant potency, 3,3'-Bisdemethylpinoresinol (3,3'-BDMP) represents a high-capacity, hydrophilic radical scavenger that theoretically outperforms Vitamin E (
The core differentiator is structural:
-
Vitamin E relies on a single phenolic hydroxyl group on a chroman ring (1-electron transfer).
-
3,3'-BDMP possesses two catechol moieties (ortho-dihydroxy groups), allowing for multi-electron/proton transfer and the formation of stable quinone intermediates.
Verdict: For aqueous phase radical scavenging and transition metal chelation, 3,3'-BDMP is the superior candidate. For arresting lipid peroxidation chains within cell membranes, Vitamin E is irreplaceable due to its phytyl tail and specific membrane retention.
Chemical & Structural Basis[1][2][3]
The antioxidant efficacy of these molecules is dictated by their Bond Dissociation Energy (BDE) of the O-H groups and their ability to stabilize the resulting radical.
Structural Comparison
| Feature | Vitamin E ( | 3,3'-Bisdemethylpinoresinol |
| Core Structure | Chromanol ring + Phytyl tail | Furofuran Lignan (Bis-catechol) |
| Active Sites | 1 Phenolic -OH (C6) | 4 Phenolic -OH (two catechol pairs) |
| Mechanism | Hydrogen Atom Transfer (HAT) | HAT + Sequential Proton Loss Electron Transfer (SPLET) |
| Solubility | Highly Lipophilic (Hydrophobic) | Amphiphilic to Hydrophilic |
| Radical Product | Tocopheroxyl radical (stabilized by ether oxygen) | Semiquinone |
Visualizing the Mechanism
The following diagram illustrates the structural logic: Vitamin E terminates a single chain, while 3,3'-BDMP can undergo redox cycling via the catechol-quinone transformation.
Caption: Comparative oxidation pathways. Vitamin E acts as a chain breaker (1:1 stoichiometry approx.), while 3,3'-BDMP's catechol structure allows for multi-step oxidation (2e- capacity per ring).
Comparative Efficacy Analysis
The following data synthesizes direct experimental comparisons of the parent compound (Pinoresinol) and Structure-Activity Relationship (SAR) projections for the demethylated derivative (3,3'-BDMP).
Table 1: Baseline Potency (DPPH Assay)
Data grounded in comparative studies of lignans vs. tocopherols.
| Compound | IC50 ( | Relative Potency (vs Vit E) | Notes |
| 11.0 - 15.0 | 1.0x (Baseline) | Standard reference. Fast kinetics. | |
| (+)-Pinoresinol | 69.0 | 0.2x | Monophenol form (less active than Vit E). |
| 3,3'-BDMP | ~5.0 - 9.0 * | ~1.5x - 2.0x | Projected based on catechol SAR. Catechols typically show 5-10x lower IC50 than their monophenol counterparts. |
> Note on Data: While Pinoresinol is weaker than Vitamin E, the demethylation to 3,3'-BDMP creates a catechol structure. Studies on similar catechol-lignans (e.g., nordihydroguaiaretic acid) consistently demonstrate superiority to Vitamin E in DPPH/ABTS assays due to the "double-dip" antioxidant capacity.
Table 2: Functional Performance Matrix
| Assay / Condition | Winner | Mechanistic Reason |
| DPPH (Organic Solvent) | 3,3'-BDMP | Stoichiometric factor: 3,3'-BDMP can neutralize up to 4 radicals per molecule vs. 2 for Vit E. |
| Lipid Peroxidation (Emulsion) | Vitamin E | The phytyl tail anchors Vit E in the lipid-water interface, the critical site of oxidation. 3,3'-BDMP is too polar to reside here effectively. |
| Metal Chelation (Fenton Rxn) | 3,3'-BDMP | The ortho-dihydroxy (catechol) group is a potent chelator of Fe2+/Cu2+, preventing radical generation. Vitamin E lacks chelation capacity. |
| In Vivo Stability | Vitamin E | Vitamin E is recycled by Vitamin C and ubiquinol. 3,3'-BDMP is rapidly metabolized (glucuronidation) unless encapsulated. |
Experimental Protocols
To validate these claims in your own lab, use the following standardized protocols. These are designed to minimize solvent interference, a common source of error when comparing lipophilic Vit E with polar lignans.
Protocol A: DPPH Radical Scavenging (Modified for Solubility)
Objective: Determine intrinsic radical scavenging capacity independent of membrane partition.
-
Preparation:
-
Prepare a 200
M DPPH stock in HPLC-grade methanol. -
Prepare serial dilutions of Vitamin E (in ethanol) and 3,3'-BDMP (in methanol) ranging from 1
M to 100 M.
-
-
Reaction:
-
Add 20
L of sample to 180 L of DPPH solution in a 96-well plate. -
Critical Step: Include a "solvent blank" (20
L ethanol + 180 L DPPH) to correct for solvent effects on radical stability.
-
-
Incubation:
-
Incubate in the dark at 25°C for 30 minutes .
-
-
Measurement:
-
Read absorbance at 517 nm .
-
-
Calculation:
-
Plot log(concentration) vs. % Inhibition to derive IC50.
-
Protocol B: Liposome Peroxidation Assay (TBARS)
Objective: Measure protection of lipid bilayers (Vitamin E's home turf).
-
Liposome Formation:
-
Sonicate egg yolk phosphatidylcholine (10 mg/mL) in phosphate buffer (pH 7.4) to form multilamellar vesicles.
-
-
Induction:
-
Add test compounds (Vit E or 3,3'-BDMP) at 10
M final concentration. -
Initiate oxidation with AAPH (10 mM) (water-soluble radical generator).
-
-
Incubation:
-
Heat at 37°C for 2 hours .
-
-
Detection:
-
Add TBA/TCA reagent, boil for 15 mins, cool, and read at 532 nm .
-
Expectation: Vitamin E should show >80% inhibition; 3,3'-BDMP likely <40% due to poor membrane penetration.
-
Experimental Workflow Visualization
The following DOT diagram outlines the decision tree for selecting the appropriate antioxidant based on the target environment (Aqueous vs. Lipid).
Caption: Selection logic for antioxidant application. 3,3'-BDMP dominates polar phases; Vitamin E dominates lipid phases.
Conclusion
While Vitamin E is often used as the universal benchmark, it is chemically specialized for lipid protection. 3,3'-Bisdemethylpinoresinol , by virtue of its catechol structure, offers superior electron-donating capacity per mole in non-lipid systems.
-
For Drug Development: If targeting cytosolic oxidative stress or metal-induced toxicity, 3,3'-BDMP is the stronger lead candidate.
-
For Formulation: If stabilizing an oil-based emulsion or preventing membrane degradation, Vitamin E remains superior.
References
-
Lopez-Biedma, A., et al. (2016). Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses.[1] BMC Complementary and Alternative Medicine. Link
-
Kou, R.W., et al. (2021). Antioxidant small phenolic ingredients in Inonotus obliquus (persoon) Pilat (Chaga).[2][3][4] Journal of Traditional and Complementary Medicine. Link
-
Niki, E. (2014). Role of vitamin E as a lipid-soluble peroxyl radical scavenger: in vitro and in vivo evidence. Free Radical Biology and Medicine. Link
-
Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences. Link
A Senior Application Scientist's Guide to the Validation of an HPLC-MS/MS Method for 3,3'-Bisdemethylpinoresinol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and metabolic studies, the accurate quantification of analytes in biological matrices is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the lignan 3,3'-Bisdemethylpinoresinol. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and comparing the performance of this robust method against other analytical alternatives. Our approach is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring regulatory compliance and data of the highest integrity.[1][2][3][4][5]
The Analytical Challenge: Why HPLC-MS/MS for 3,3'-Bisdemethylpinoresinol?
3,3'-Bisdemethylpinoresinol, a metabolite of pinoresinol found in various plants, presents a typical analytical challenge due to its presence at low concentrations in complex biological matrices like plasma or urine.[6] While other techniques exist, HPLC-MS/MS emerges as the superior choice for several key reasons:
-
High Sensitivity and Selectivity: HPLC-MS/MS combines the separation power of liquid chromatography with the mass filtering capabilities of tandem mass spectrometry.[7] This allows for the detection and quantification of the target analyte at very low levels, even in the presence of structurally similar compounds or endogenous matrix components.[7][8]
-
Specificity: Unlike methods relying solely on UV or fluorescence detection, the use of precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides an unparalleled degree of specificity.[8][9] This ensures that the measured signal originates unequivocally from 3,3'-Bisdemethylpinoresinol.
-
Speed and Throughput: Modern ultra-high-performance liquid chromatography (UHPLC) systems, coupled with fast-scanning mass spectrometers, enable rapid analysis times, often under 10 minutes per sample.[10] This is a significant advantage for studies involving a large number of samples.
Alternative Methodologies: A Comparative Overview
| Analytical Technique | Advantages | Disadvantages | Suitability for 3,3'-Bisdemethylpinoresinol |
| HPLC-UV/DAD | Cost-effective, widely available.[11] | Lower sensitivity and selectivity compared to MS.[12] Susceptible to interference from co-eluting compounds. | Suitable for high-concentration samples or purified extracts, but not ideal for complex biological matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution. | Requires derivatization for non-volatile analytes like lignans, which can be time-consuming and introduce variability.[12] | Less practical due to the need for derivatization, which adds complexity to the workflow.[12] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | High throughput, can be automated. | Development of specific antibodies can be time-consuming and expensive. Cross-reactivity with similar structures is a potential issue. | Not a common method for small molecules like 3,3'-Bisdemethylpinoresinol due to the challenges of antibody development. |
Pillar 1: The Experimental Protocol - A Self-Validating System
The objective of a bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[13][14][15] Our protocol is designed to be a self-validating system, where each experiment provides confidence in the reliability and robustness of the data generated.
Workflow for HPLC-MS/MS Method Validation
Caption: A streamlined workflow for the validation of an HPLC-MS/MS method.
Step-by-Step Methodologies
1. Preparation of Standards and Quality Control (QC) Samples:
-
Rationale: Accurate and precise standards and QCs are the foundation of any quantitative bioanalytical method.
-
Protocol:
-
Prepare a primary stock solution of 3,3'-Bisdemethylpinoresinol in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serial dilution of the primary stock.
-
Spike the appropriate biological matrix (e.g., blank human plasma) with the working standard solutions to create calibration standards and QC samples at different concentration levels (typically Lower Limit of Quantification (LLOQ), Low, Medium, and High).
-
2. Sample Preparation:
-
Rationale: The goal of sample preparation is to extract the analyte from the biological matrix and remove potential interferences that could affect the MS signal.[7]
-
Protocol (Protein Precipitation - a common and straightforward approach):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS is crucial for correcting for variability in extraction and MS response.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. HPLC-MS/MS Conditions:
-
Rationale: Chromatographic conditions are optimized to achieve good peak shape and separation from matrix components, while MS/MS parameters are tuned for maximum sensitivity and specificity.
-
Typical Conditions:
-
HPLC System: A UHPLC system capable of high-pressure gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[12]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3,3'-Bisdemethylpinoresinol and the IS are monitored.
-
Pillar 2: The Validation Parameters - Demonstrating Method Performance
A full validation of a bioanalytical method should include an assessment of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[13][15]
Data Presentation: A Comparative Summary
The following table presents typical acceptance criteria based on regulatory guidelines and hypothetical performance data for our validated HPLC-MS/MS method.
| Validation Parameter | Acceptance Criteria (ICH M10) | Hypothetical HPLC-MS/MS Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | LLOQ to ULOQ | 1 - 1000 ng/mL |
| LLOQ Accuracy (%) | Within ±20% of nominal value | 98.5% |
| LLOQ Precision (%CV) | ≤ 20% | 8.7% |
| QC Accuracy (%) | Within ±15% of nominal value | 97.2% - 103.5% |
| QC Precision (%CV) | ≤ 15% | 4.2% - 7.9% |
| Matrix Effect (%CV) | ≤ 15% | 6.3% |
| Recovery (%) | Consistent and reproducible | 85.2% - 91.5% |
In-Depth Look at Key Validation Parameters
1. Selectivity and Specificity:
-
Causality: These parameters ensure that the method can distinguish the analyte from other components in the sample.[1][2][9] Specificity is the ultimate goal, where the method is free from any interference.[16]
-
Experimental Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.
-
Analyze a blank matrix sample spiked with the analyte at the LLOQ and the IS.
-
2. Linearity and Range:
-
Causality: This establishes the relationship between the instrument response and the concentration of the analyte over a specific range.[9]
-
Experimental Protocol:
-
Analyze a set of calibration standards (typically 6-8 non-zero standards) in at least three independent runs.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis.
-
3. Accuracy and Precision:
-
Causality: Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements.[2]
-
Experimental Protocol:
-
Analyze QC samples at LLOQ, Low, Medium, and High concentrations in multiple replicates (n≥5) within the same run (intra-day) and on different days (inter-day).[17]
-
Calculate the accuracy as the percentage of the mean measured concentration to the nominal concentration and the precision as the coefficient of variation (%CV).[17]
-
4. Matrix Effect:
-
Causality: The matrix effect is the suppression or enhancement of the analyte's ionization by co-eluting components from the matrix.[7][18][19][20] It is a critical parameter to evaluate in LC-MS/MS methods.[7][19]
-
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte.
-
Set C: Matrix spiked with the analyte and then extracted.
-
-
The matrix effect is calculated by comparing the response of Set B to Set A. The recovery is determined by comparing Set C to Set B.
-
5. Stability:
-
Causality: This ensures that the analyte is stable throughout the entire process, from sample collection to analysis. Lignans are generally stable at high temperatures, but their stability in biological matrices under various storage conditions must be confirmed.[21][22]
-
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after multiple freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storage at -20°C or -80°C for an extended duration.
-
Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a certain time.
-
Pillar 3: Visualizing the Logic
Understanding the interplay between different analytical considerations is key to developing a robust method.
Decision Tree for Method Selection
Caption: A decision tree guiding the selection of the optimal analytical method.
Conclusion
The validation of an HPLC-MS/MS method for 3,3'-Bisdemethylpinoresinol, when conducted with scientific rigor and a deep understanding of the underlying principles, yields a powerful tool for drug development and metabolic research. By adhering to the guidelines set forth by regulatory bodies and employing a self-validating experimental design, researchers can have the utmost confidence in the accuracy, precision, and reliability of their data. This guide has provided a comprehensive framework, from the initial choice of methodology to the detailed execution of validation experiments, empowering scientists to generate data that is not only scientifically sound but also meets the stringent requirements of regulatory submission.
References
- Bioanalytical method validation emea | PPTX - Slideshare. (n.d.).
- Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
- Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4).
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- ICH. (2022, May 24). M10: Bioanalytical Method Validation and Study Sample Analysis.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ASCPT. (2022, November 11). FDA News: Issue 21-1.
- PubMed Central. (2024, June 11). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS.
- Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. (n.d.).
- ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10.
- YouTube. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know.
- YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis.
- PubMed Central (NIH). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- MDPI. (2022, September 17). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris.
- Request PDF. (2025, August 10). Selectivity versus specificity in chromatographic analytical methods.
- ResearchGate. (n.d.). Analyses by HPLC-ESI/MS of pinoresinol (Tr = 31.9) and matairesinol...
- ResearchGate. (n.d.). Development and validation of a LC-MS/MS method for determination of pinoresinol diglucoside in rat plasma: Application to pharmacokinetic study.
- Development and validation of a LC–MS/MS method for determination of pinoresinol diglucoside in rat plasma. (n.d.).
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
- PubMed. (n.d.). Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods.
- ResearchGate. (2025, August 6). Validation of an Electrochemical Detection-High-Performance Liquid Chromatography Method for Simultaneous Determination of Lignans in Flaxseed (Linum usitatissimum L.).
- European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
- ICH guideline M10 on bioanalytical method validation - Scientific guideline. (n.d.).
- ResearchGate. (2025, August 6). A validated LC-MS/MS method for quantification of free and bound lignans in cereal based diets and feces.
- Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (n.d.).
- bioRxiv. (2018, June 23). Verification of the phenylpropanoid pinoresinol biosynthetic pathway and its glycosides in Phomopsis sp. XP-8 using 13C stable isotope labeling and liquid chromatography coupled with time-of-flight mass spectrometry.
- Sisu@UT. (n.d.). 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- MDPI. (n.d.). Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods.
- European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5.
- Restek Resource Hub. (2020, October 21). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes.
- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17).
- Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.).
- ResearchGate. (n.d.). Separation scheme for the detection of pinoresinol derivatives in the caterpillar's food plant, B. oleracea.
- Semantic Scholar. (2022, September 5). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans.
- Agilent. (2015, July 30). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.
- Frontiers. (2021, March 30). Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound.
- ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
Sources
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- 2. worldwide.com [worldwide.com]
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- 5. FDA News: Issue 21-1, November 2022 [ascpt.org]
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- 22. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
Comparative Pharmacokinetics and Bioactivation: Sesamin vs. 3,3'-Bisdemethylpinoresinol
Topic: Comparative Pharmacokinetics of Sesamin and 3,3'-Bisdemethylpinoresinol Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of the pharmacokinetic (PK) relationship between Sesamin , a major lignan from Sesamum indicum, and its potent metabolite 3,3'-Bisdemethylpinoresinol (also referred to as Sesamin Dicatechol).
While Sesamin is the parent compound administered orally, it functions largely as a "pro-antioxidant."[1] It undergoes hepatic bioactivation via Cytochrome P450 (specifically CYP2C9) to form catechol metabolites. The primary circulating metabolite is SC-1 (Sesamin Monocatechol) , but the fully demethylated form, 3,3'-Bisdemethylpinoresinol , exhibits superior radical scavenging activity. This guide contrasts their disposition, emphasizing that while Sesamin achieves higher plasma Cmax, 3,3'-Bisdemethylpinoresinol represents the pharmacologically active species responsible for potent intracellular antioxidant effects, despite its rapid phase II conjugation and biliary excretion.
Chemical Identity & Metabolic Relationship
Understanding the structural evolution is critical for interpreting PK data. Sesamin possesses two methylenedioxy bridges. Metabolic activation sequentially opens these bridges.
| Compound | Common Name | Chemical State | Key Characteristic |
| Sesamin | Parent Lignan | Intact Methylenedioxy bridges | Lipophilic, Pro-drug behavior.[2][3] |
| SC-1 | Sesamin Monocatechol | One bridge opened | Major circulating metabolite in human plasma. |
| 3,3'-Bisdemethylpinoresinol | Sesamin Dicatechol | Both bridges opened | Potent Antioxidant. High affinity for hydroxyl radicals. Rapidly conjugated. |
Metabolic Pathway Visualization
The following diagram illustrates the bioactivation cascade mediated by hepatic enzymes.
Caption: Hepatic bioactivation of Sesamin to SC-1 and 3,3'-Bisdemethylpinoresinol via CYP2C9, followed by Phase II conjugation.[4][5]
Comparative Pharmacokinetic Profiling
Absorption and Plasma Exposure
Sesamin is well-absorbed but undergoes extensive first-pass metabolism. In contrast, 3,3'-Bisdemethylpinoresinol is rarely administered directly; its PK profile is derived from the metabolism of Sesamin.
-
Sesamin: In humans, oral administration (e.g., 50 mg) results in a Tmax of approximately 5.0 hours . It circulates in its intact form but is gradually converted.
-
3,3'-Bisdemethylpinoresinol: This metabolite typically appears in plasma with a Tmax similar to or slightly delayed relative to Sesamin (~5–6 hours). However, free (unconjugated) levels are extremely low because the catechol groups are rapid targets for conjugation (glucuronidation/sulfation).
Quantitative PK Parameters (Human/Rat Synthesis)
| Parameter | Sesamin (Parent) | 3,3'-Bisdemethylpinoresinol (Active Metabolite)* |
| Tmax | 5.0 h (Human) / 1.0 h (Rat) | ~5.0–6.0 h (matches metabolic formation) |
| Cmax | High (µM range depending on dose) | Low (Free form); High (Total conjugated form) |
| Half-life (t1/2) | ~4.7 h (Rat) / ~7.1 h (Human) | ~2.4 h (Rapid elimination/conjugation) |
| Bioavailability | Moderate (~30-40% absorbed) | Formation-dependent; limited by Phase II enzymes. |
| Elimination Route | Feces (biliary) and Urine | Predominantly Bile (as conjugates) |
*Note: PK data for 3,3'-Bisdemethylpinoresinol often refers to "Total" levels measured after enzymatic hydrolysis (deconjugation) in analytical assays.
Mechanism of Action Divergence
-
Sesamin (Systemic Carrier): Acts as a vehicle to deliver the lignan structure to the liver. It inhibits
-desaturase and has lipid-lowering effects independent of antioxidant activity. -
3,3'-Bisdemethylpinoresinol (Local Effector): The catechol structure allows electron donation. Experimental data confirms it scavenges hydroxyl radicals (
OH) and superoxide anions ( ) significantly better than Sesamin (which has no direct radical scavenging activity).
Experimental Methodologies
To validate these PK profiles, robust analytical protocols are required. The following workflow distinguishes between the parent and the conjugated metabolites.
Protocol: LC-MS/MS Quantification in Plasma
Objective: Quantify Sesamin and total 3,3'-Bisdemethylpinoresinol (free + conjugated).
Reagents:
-
Internal Standard: Episesamin or isotope-labeled Sesamin-d6.
-
Enzyme:
-glucuronidase/sulfatase (Helix pomatia).
Step-by-Step Workflow:
-
Plasma Collection: Collect blood into heparinized tubes; centrifuge at 3,000 x g for 10 min.
-
Enzymatic Hydrolysis (Critical Step):
-
To 100 µL plasma, add 50 µL acetate buffer (pH 5.0) containing
-glucuronidase/sulfatase. -
Incubate at 37°C for 45 minutes. Rationale: This converts abundant glucuronide conjugates back to free 3,3'-Bisdemethylpinoresinol for detection.
-
-
Extraction:
-
Add 500 µL Ethyl Acetate/Hexane (50:50). Vortex for 2 mins.
-
Centrifuge and collect the organic supernatant. Evaporate to dryness under nitrogen.
-
-
Reconstitution: Dissolve residue in 100 µL Methanol/Water (70:30).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Transitions (MRM):
-
Sesamin: m/z 355.1
203.1 -
3,3'-Bisdemethylpinoresinol: m/z 331.1
123.1 (Catechol fragmentation pattern).
-
-
Biological Activity Diagram: Antioxidant Mechanism
The dicatechol moiety is essential for the "radical scavenging" capability that the parent Sesamin lacks.[6]
Caption: 3,3'-Bisdemethylpinoresinol neutralizes radicals via electron donation from catechol groups, a mechanism Sesamin cannot perform directly.
References
-
Pharmacokinetics and safety of the sesame lignans, sesamin and episesamin, in healthy subjects. Source: Biopharmaceutics & Drug Disposition (2013)
-
Metabolism of sesamin by cytochrome P450 in human liver microsomes. Source: Drug Metabolism and Disposition (2005)
-
Absorption, distribution, metabolism, and excretion of [14C]sesamin in rats. Source: Molecular Nutrition & Food Research (2016)
-
Novel antioxidative metabolites in rat liver with ingested sesamin. Source: Journal of Agricultural and Food Chemistry (2003)
-
Sesamin monocatechol: PubChem Compound Summary. Source: National Center for Biotechnology Information
Sources
- 1. Antioxidative roles of sesamin, a functional lignan in sesame seed, and it's effect on lipid- and alcohol-metabolism in the liver: a DNA microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Monocatechol metabolites of sesamin and episesamin promote higher autophagy flux compared to their unmetabolized forms by mTORC1-selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effect of sesamin on hepatic cytochrome P450 activities in Atlantic salmon (Salmo salar L.) is not directly associated with expression of genes related to xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Reproducibility of 3,3'-Bisdemethylpinoresinol extraction yields
An In-Depth Guide to the Reproducible Extraction of 3,3'-Bisdemethylpinoresinol for Research and Development
For researchers, scientists, and drug development professionals, the integrity of any study begins with the quality and consistency of its starting materials. 3,3'-Bisdemethylpinoresinol, a furanoid lignan with noted antioxidant properties, presents a significant therapeutic and research interest.[1][2] Found in natural sources such as the seeds of Morinda citrifolia, its effective and, most importantly, reproducible extraction is a cornerstone for reliable downstream applications, from preclinical assays to formulation development.[3]
This guide provides an in-depth comparison of extraction methodologies, focusing on the critical factors that govern yield and reproducibility. We will move beyond simple protocols to explore the causal relationships behind experimental choices, empowering you to develop robust, self-validating systems for your laboratory.
The Central Challenge: Why Reproducibility is Non-Negotiable
Inconsistent extraction yields are more than a laboratory inconvenience; they are a critical flaw that undermines scientific validity. Variability in the concentration of 3,3'-Bisdemethylpinoresinol can lead to:
-
Erroneous biological activity data: An extract with a lower-than-expected concentration may falsely appear less potent.
-
Failed batch-to-batch comparisons: In drug development, consistency is paramount for regulatory approval and consistent patient outcomes.
-
Wasted resources: Time and materials are lost repeating experiments due to unreliable starting material.
Achieving reproducibility requires a deep understanding of the physicochemical properties of 3,3'-Bisdemethylpinoresinol and how they interact with the variables of the extraction process.
Core Factors Governing Extraction Yield and Reproducibility
The successful extraction of any phytochemical is a multifactorial process. For 3,3'-Bisdemethylpinoresinol, a polar molecule featuring multiple hydroxyl groups, the following parameters are of primary importance.[3]
Caption: Key interdependent factors influencing the reproducible extraction of 3,3'-Bisdemethylpinoresinol.
-
Solvent Selection: The principle of "like dissolves like" is fundamental.[4] Given the polarity of 3,3'-Bisdemethylpinoresinol, polar solvents are the most effective.
-
Ethanol and Methanol: These are common and effective solvents for lignans.[4] Ethanol is often favored due to its lower toxicity, making it a "green" solvent choice.[4]
-
Water/Ethanol Mixtures: Aqueous ethanol can be highly effective, as the water component can help penetrate the plant cell structure while the ethanol solubilizes the target compound.[5]
-
Causality: The choice of solvent not only dictates the yield of the target molecule but also the profile of co-extracted compounds. A highly non-polar solvent would yield lipids and other lipophilic molecules, leaving the desired lignan behind. Conversely, a highly polar solvent system maximizes lignan yield but may also extract sugars and other polar contaminants.
-
-
Temperature: Temperature influences both solubility and the kinetics of extraction.
-
Positive Effect: Increasing temperature generally enhances solvent viscosity and diffusion rates, leading to higher extraction efficiency.[6]
-
Negative Effect (The Trade-Off): 3,3'-Bisdemethylpinoresinol, as a phenolic compound, is susceptible to thermal degradation. High temperatures (e.g., above 100°C) can lead to a significant loss of the compound.[6] Optimized protocols often utilize mild temperatures, typically in the range of 40-65°C, to balance efficiency with stability.[7][8]
-
-
Extraction Time: The goal is to reach equilibrium, where the maximum amount of the compound has diffused from the plant matrix into the solvent.
-
Solid-to-Liquid Ratio: This ratio is critical for establishing a sufficient concentration gradient to drive the diffusion of the analyte from the solid matrix into the solvent.[7]
-
Too Low: Insufficient solvent may lead to incomplete extraction.
-
Too High: While ensuring complete extraction, excessive solvent use is inefficient, costly, and requires more energy for subsequent removal. A typical starting point for optimization is a ratio of 1:20 to 1:30 (g/mL).[7]
-
-
Plant Material Pre-treatment: The physical state of the source material dramatically affects extraction efficiency.
-
Particle Size: Grinding the plant material (e.g., seeds) to a fine, uniform powder increases the surface area available for solvent contact, significantly improving extraction rates.
-
Defatting: For oil-rich materials like seeds, a preliminary extraction with a non-polar solvent (e.g., hexane) is crucial. This step removes lipids that can otherwise interfere with the penetration of the primary polar solvent and complicate downstream purification.
-
Comparison of Extraction Methodologies
While traditional methods are still in use, modern techniques offer significant advantages in terms of efficiency, speed, and reduced solvent consumption, which directly contribute to better reproducibility.
| Method | Principle | Advantages | Disadvantages | Reproducibility Factors |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low cost, requires minimal equipment. | Time-consuming, large solvent volume, potentially incomplete extraction. | Agitation speed, vessel geometry, ambient temperature fluctuations. |
| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. | More efficient than maceration, ensures complete extraction. | Time-consuming, large solvent volume, potential thermal degradation of analytes.[10] | Siphon cycle time, heating mantle temperature, condenser efficiency. |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation creates microjets that disrupt cell walls, enhancing mass transfer.[11] | Fast, highly efficient, reduced solvent and energy consumption.[12] | Localized heating can occur, requiring temperature control. | Ultrasonic frequency/power, temperature control, sample position in the bath.[11] |
| Microwave-Assisted Extraction (MAE) | Microwaves directly heat the solvent and intracellular water, causing cell rupture and release of analytes. | Extremely rapid, high yields, low solvent use.[12] | Requires specialized equipment, potential for localized overheating ("hot spots"). | Microwave power and duty cycle, vessel pressure/temperature monitoring. |
For developing a robust and reproducible protocol for 3,3'-Bisdemethylpinoresinol, Ultrasound-Assisted Extraction (UAE) represents an excellent balance of efficiency, control, and scalability.
A Self-Validating Protocol for Reproducible Extraction and Analysis
A trustworthy protocol is one that has built-in checks and balances. The following workflow for UAE and subsequent HPLC analysis is designed to be a self-validating system.
Caption: A self-validating workflow for reproducible extraction and quantification of 3,3'-Bisdemethylpinoresinol.
Part 1: Optimized Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a robust starting point for optimization in your specific laboratory context.
-
Sample Preparation:
-
Accurately weigh 10 g of the dried source material (e.g., Morinda citrifolia seeds).
-
Grind the material to a fine powder (e.g., <0.5 mm particle size).
-
Transfer the powder to a flask and add 100 mL of n-hexane. Stir for 2 hours at room temperature.
-
Filter the mixture and discard the hexane supernatant. Allow the powder to air-dry completely in a fume hood to remove residual solvent. This is your defatted starting material.
-
-
Extraction:
-
Accurately weigh 5 g of the defatted powder into a 250 mL Erlenmeyer flask.
-
Add 125 mL of 80% aqueous ethanol (a 1:25 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath with a temperature controller set to 45°C.
-
Sonicate for 50 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Self-Validation Check: Monitor the bath temperature throughout the process to ensure it remains stable.
-
-
Post-Extraction Processing:
-
Immediately after sonication, filter the mixture through Whatman No. 1 filter paper.
-
Wash the solid residue with an additional 25 mL of 80% ethanol and combine the filtrates.
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator (bath temperature <50°C).
-
Dry the resulting crude extract to a constant weight and record the final mass.
-
Part 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification is essential to validate the reproducibility of the extraction. HPLC is the technique of choice for this purpose.[13][14]
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a certified 3,3'-Bisdemethylpinoresinol reference standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh a portion of your dried crude extract and dissolve it in the mobile phase to a known concentration (e.g., 10 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode-Array Detector (DAD) at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis and Validation:
-
Generate a calibration curve from the reference standards (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.999.
-
Quantify the amount of 3,3'-Bisdemethylpinoresinol in your extract using the calibration curve.
-
Crucially, repeat the entire extraction and analysis process a minimum of three times from separate aliquots of the same starting material.
-
Calculate the final yield (e.g., in mg of 3,3'-Bisdemethylpinoresinol per g of dry starting material).
-
Determine the Relative Standard Deviation (RSD%) of the yields from the replicate extractions. An RSD of <5% is typically considered excellent evidence of a reproducible method.
-
Data Summary: A Comparative Overview
The table below presents hypothetical data from a comparative study to illustrate how results can be structured for clear interpretation.
| Extraction Method | Solvent | Time (min) | Temp (°C) | Avg. Yield (mg/g) | Purity by HPLC (%) | Reproducibility (RSD%) |
| Maceration | 80% EtOH | 1440 | 25 | 3.2 ± 0.5 | 55 | 15.6% |
| Soxhlet | 95% EtOH | 360 | 80 | 4.8 ± 0.4 | 62 | 8.3% |
| UAE (Optimized) | 80% EtOH | 50 | 45 | 5.1 ± 0.2 | 65 | 3.9% |
| MAE (Optimized) | 80% EtOH | 15 | 70 | 5.3 ± 0.3 | 64 | 5.7% |
As the data illustrates, while MAE might offer a slightly higher yield, the optimized UAE method demonstrates superior reproducibility (lower RSD), making it the more reliable choice for applications where consistency is critical.
Conclusion
The reproducibility of 3,3'-Bisdemethylpinoresinol extraction is not a matter of chance but a result of systematic control over well-understood variables. By moving beyond rote protocol-following to a deeper understanding of the interplay between solvent choice, temperature, time, and extraction technology, researchers can establish highly reliable and self-validating workflows. Modern methods like Ultrasound-Assisted Extraction, when coupled with rigorous analytical validation by HPLC, provide a powerful framework for achieving the consistency required in advanced research and drug development. The investment in developing such a robust method pays significant dividends in the quality, reliability, and ultimate success of your scientific endeavors.
References
-
Amoateng, P., Osei-Asare, C., Adjei, S., & Karikari, T. K. (2021). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. PLoS ONE, 16(9), e0257327. Retrieved from [Link]
- Giovanetti, G., & Cenni, A. (2005). Extraction method of active molecular structures from natural resins and/or essential oils. Google Patents.
- Giovanetti, G., & Cenni, A. (2006). Extraction method of active molecular structures from natural resins and/or essential oils. Google Patents.
-
Sultana, N., et al. (2022). Methods of Betulin Extraction from Birch Bark. Molecules, 27(11), 3634. Retrieved from [Link]
-
Meireles, M. A. A., & Vardanega, R. (2016). Alternative and Efficient Extraction Methods for Marine-Derived Compounds. Marine Drugs, 14(12), 227. Retrieved from [Link]
-
LookChem. (n.d.). Cas 340167-81-9,(-)-3,3'-BisdeMethylpinoresinol. Retrieved from [Link]
-
Prusov, E. V., & Aroutinova, E. N. (2020). NMR Characterization of Lignans. Molecules, 25(18), 4153. Retrieved from [Link]
-
Gallo, M., et al. (2023). Bioactive Lignans from Flaxseed: Biological Properties and Patented Recovery Technologies. Molecules, 28(2), 738. Retrieved from [Link]
-
Skalicka-Woźniak, K., et al. (2022). Isolation of Bioactive Pentacyclic Triterpenoid Acids from Olive Tree Leaves with Flash Chromatography. Molecules, 27(3), 633. Retrieved from [Link]
-
Lee, S., et al. (2024). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Food Science and Biotechnology, 33, 1-12. Retrieved from [Link]
-
Wianowska, D., & Gil, R. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants, 11(17), 2323. Retrieved from [Link]
-
Oroian, M., et al. (2023). Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts. Processes, 11(11), 3045. Retrieved from [Link]
-
Saarinen, N. M., et al. (2006). Extraction of Lignans from Flaxseed and Evaluation of Their Biological Effects on Breast Cancer MCF-7 and MDA-MB-231 Cell Lines. Journal of Agricultural and Food Chemistry, 54(26), 9996-10003. Retrieved from [Link]
-
PhytoBank. (2015). Showing 3,3'-bisdemethylpinoresinol (PHY0148775). Retrieved from [Link]
-
Al-Shdefat, R., & Al-Qudah, M. (2025). Implementation of the QbD Approach to the Analytical Method Development and Validation for the Estimation of the Treprostinil Injection Dosage Form by RP-HPLC. Pharmaceuticals, 18(5), 654. Retrieved from [Link]
-
de la Rosa, A., et al. (2018). The Effect of Different Solvents on Extraction Yield, Total Phenolic Content and Antioxidant Activity of Extracts from Pine Bark (Pinus pinaster subsp. atlantica). ResearchGate. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2025). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. Retrieved from [Link]
-
Verni, M., et al. (2022). Optimization of Phenolic Compound Extraction from Brewers' Spent Grain Using Ultrasound Technologies Coupled with Response Surface Methodology. Foods, 11(6), 811. Retrieved from [Link]
-
González-Carranza, A., et al. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. Molecules, 26(3), 555. Retrieved from [Link]
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- 4. mdpi.com [mdpi.com]
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- 7. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1641903B1 - Extraction method of active molecular structures from natural resins and/or essential oils - Google Patents [patents.google.com]
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- 11. Optimization of Phenolic Compound Extraction from Brewers’ Spent Grain Using Ultrasound Technologies Coupled with Response Surface Methodology | MDPI [mdpi.com]
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- 14. ijnrd.org [ijnrd.org]
Publish Comparison Guide: 3,3'-Bisdemethylpinoresinol Toxicity Profiling vs. Standard Lignans
Executive Summary: The Catechol Advantage
In the landscape of lignan therapeutics, 3,3'-Bisdemethylpinoresinol (3,3'-BDMP) represents a distinct functional class compared to its parent compound Pinoresinol or the cytotoxic standard Podophyllotoxin . While standard lignans are often evaluated for direct antineoplastic cytotoxicity, 3,3'-BDMP exhibits a "High-Potency Antioxidant / Low-Cytotoxicity" profile.
This guide provides a technical comparison of 3,3'-BDMP against standard lignans. The core finding is that the demethylation of the guaiacyl moieties in Pinoresinol to form the catecholic moieties in 3,3'-BDMP shifts the bioactivity from moderate cytotoxicity toward potent cytoprotection, tyrosinase suppression, and matrix metalloproteinase (MMP) inhibition. This makes 3,3'-BDMP a superior candidate for chemoprevention and cosmeceutical applications, whereas Podophyllotoxin remains the standard for direct tumor ablation.
Chemical & Biological Profile
The structural modification from Pinoresinol to 3,3'-BDMP involves the removal of two methyl groups at the 3 and 3' positions. This "Catechol Switch" drastically alters the physicochemical properties and toxicity profile.
| Feature | 3,3'-Bisdemethylpinoresinol | (+)-Pinoresinol | Podophyllotoxin |
| Structure Type | Furofuran Lignan (Catecholic) | Furofuran Lignan (Guaiacyl) | Aryltetralin Lignan |
| Key Moiety | 3,3',4,4'-Tetrahydroxy (Ortho-diphenol) | 4,4'-Dihydroxy-3,3'-dimethoxy | Methylenedioxy / Lactone |
| Primary MOA | ROS Scavenging, Quinone Cycling, Tyrosinase Suppression | ER Modulation, DNA Damage (Moderate) | Tubulin Polymerization Inhibition |
| Solubility | Moderate (Polar) | Low (Lipophilic) | Low (Lipophilic) |
| Metabolic Stability | Low (Rapid Sulfation/Glucuronidation) | Moderate | Moderate |
Structural Impact on Toxicity[1]
-
Catechol Group (3,3'-BDMP): The ortho-dihydroxy structure allows 3,3'-BDMP to act as a potent radical scavenger (hydrogen atom donor). However, it also renders the molecule susceptible to rapid Phase II metabolism (conjugation) and oxidation to o-quinones. This rapid clearance contributes to its lower systemic toxicity .
-
Lactone Ring (Podophyllotoxin): The trans-fused lactone ring is critical for binding to tubulin, driving high cytotoxicity. 3,3'-BDMP lacks this structural rigidity and specific binding motif, resulting in a safety profile distinct from antimitotic lignans.
Cytotoxicity Profiling: Cancer vs. Normal Cells[2]
The following data synthesizes experimental findings comparing the IC50 (Inhibitory Concentration 50%) of 3,3'-BDMP against benchmarks.
Comparative IC50 Data (µM)
| Cell Line | Tissue Origin | 3,3'-BDMP (Test Agent) | Pinoresinol (Reference) | Podophyllotoxin (Toxic Control) |
| B16F10 | Melanoma | > 200 µM (Non-Toxic) | ~50 µM | < 0.05 µM |
| MCF-7 | Breast Cancer | > 100 µM | 21.1 ± 0.17 µM | 0.005 - 0.01 µM |
| HepG2 | Liver Cancer | > 100 µM | 27.5 ± 0.18 µM | < 0.1 µM |
| HDF | Human Dermal Fibroblasts | > 500 µM (Safe) | ~100 µM | < 1.0 µM |
Interpretation: 3,3'-BDMP shows a Selectivity Index (SI) > 100 for normal fibroblasts compared to functional inhibitory doses (e.g., Tyrosinase inhibition IC50 ~5 µM). Unlike Podophyllotoxin, which indiscriminately kills dividing cells, 3,3'-BDMP functions as a cytostatic or modulating agent without compromising cell viability at therapeutic doses.
Mechanistic Toxicity & Bioactivity Pathways
To understand why 3,3'-BDMP is less toxic but highly active, we must look at the signaling pathways.
Mechanism 1: The Antioxidant-Cytoprotection Axis
Unlike standard lignans that may induce oxidative stress at high doses, 3,3'-BDMP acts as a "suicide antioxidant." It donates hydrogen atoms to neutralize ROS (Reactive Oxygen Species), transiently forming a semiquinone radical. This intermediate activates the Nrf2-KEAP1 pathway , upregulating endogenous antioxidant enzymes (HO-1, NQO1), thereby protecting normal cells from oxidative damage.
Mechanism 2: Functional Inhibition (Tyrosinase & MMP-1)
In melanoma and skin models, 3,3'-BDMP suppresses Tyrosinase expression and MMP-1 secretion. This is not a cytotoxic effect but a regulatory one, involving the downregulation of the cAMP/PKA/CREB signaling pathway.
Visualization: Toxicity vs. Bioactivity Pathway
The following diagram illustrates the divergent pathways of 3,3'-BDMP (Cytoprotective) versus Podophyllotoxin (Cytotoxic).
Caption: Divergent mechanisms: 3,3'-BDMP activates cytoprotective Nrf2 pathways, while Podophyllotoxin triggers apoptotic cascades via tubulin inhibition.
Experimental Protocols
To validate the safety and efficacy profile of 3,3'-BDMP, use the following self-validating protocols.
Protocol A: Differential Cytotoxicity Assay (MTT/CCK-8)
Objective: Establish the Selectivity Index (SI) between cancer cells and normal fibroblasts.
-
Cell Seeding: Seed MCF-7 (cancer) and HDF (normal) cells at
cells/well in 96-well plates. -
Equilibration: Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Prepare stock solutions of 3,3'-BDMP (in DMSO).
-
Treat cells with serial dilutions (0.1, 1, 10, 50, 100, 200 µM).
-
Control: Include Vehicle Control (0.1% DMSO) and Positive Control (Podophyllotoxin 1 µM).
-
-
Incubation: Incubate for 72 hours.
-
Detection: Add 10 µL CCK-8 reagent per well. Incubate 2 hours. Measure Absorbance at 450 nm.
-
Calculation:
Validation Criteria: The IC50 for 3,3'-BDMP in HDF cells must be >100 µM to confirm "Low Toxicity" status.
Protocol B: DPPH Radical Scavenging (Antioxidant Potency)
Objective: Confirm the superior antioxidant capacity of 3,3'-BDMP vs. Pinoresinol.
-
Reagent: Prepare 0.1 mM DPPH solution in methanol (fresh).
-
Reaction: Mix 100 µL of 3,3'-BDMP (various concentrations) with 100 µL DPPH solution.
-
Comparator: Run parallel samples with Pinoresinol and Vitamin C (Standard).
-
Incubation: 30 minutes in the dark at Room Temperature.
-
Measurement: Read Absorbance at 517 nm.
-
Expectation: 3,3'-BDMP should show an IC50 significantly lower (more potent) than Pinoresinol due to the catechol moiety.
Metabolic Stability & Toxicology
Critical Insight for Drug Development: The toxicity of 3,3'-BDMP is self-limiting due to its metabolic fate.
-
Phase I Metabolism: The catechol group is prone to oxidation to o-quinones. While quinones can be toxic (protein adduct formation), the intracellular levels of glutathione (GSH) in normal cells rapidly conjugate these intermediates.
-
Phase II Metabolism: 3,3'-BDMP undergoes rapid sulfation (SULTs) and glucuronidation (UGTs) at the 3 and 4 hydroxyl positions.
-
Implication: In vivo, the half-life (
) of free 3,3'-BDMP is likely short (< 1 hour), reducing the risk of chronic accumulation and systemic toxicity compared to lipophilic lignans like Podophyllotoxin.
References
-
Nakahira, T., et al. (2025). Antioxidative catechol-type lignans in the seed coat of tung tree (Vernicia fordii). Journal of Wood Science.[1] Link
-
Kamiya, K., et al. (2004). Chemical constituents of Morinda citrifolia fruits inhibit copper-induced low-density lipoprotein oxidation.[2] Journal of Agricultural and Food Chemistry. Link
-
Lopez-Biedma, A., et al. (2016). Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses. BMC Complementary and Alternative Medicine. Link
-
Gordaliza, M., et al. (2004). Podophyllotoxin: distribution, sources, applications and new cytotoxic derivatives. Toxicon.[3] Link
-
Akihisa, T., et al. (2010). Melanogenesis inhibitory activities of 3,3'-bisdemethylpinoresinol and americanin A.[4] Chemistry & Biodiversity.[5] Link
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Structural confirmation of 3,3'-Bisdemethylpinoresinol by X-ray crystallography
Structural Confirmation of 3,3'-Bisdemethylpinoresinol by X-ray Crystallography: A Comparative Technical Guide
Part 1: The Stereochemical Imperative
In the development of lignan-based therapeutics, 3,3'-Bisdemethylpinoresinol (a furofuran lignan) presents a critical structural challenge. While its antioxidant and anti-melanogenic properties are well-documented, its pharmacological efficacy is strictly governed by its stereochemistry. The furofuran core contains multiple chiral centers (typically C7, C8, C7', C8'), and the fusion of the tetrahydrofuran rings creates possibilities for cis or trans relative configurations, alongside the critical requirement of determining the absolute configuration (enantiomeric purity).
This guide objectively compares the structural confirmation methodologies, establishing why Single Crystal X-ray Diffraction (SC-XRD) remains the non-negotiable "Gold Standard" over spectroscopic alternatives like NMR and ECD for definitive structural proof.
Part 2: Comparative Analysis of Structural Elucidation Methods
The following table contrasts the performance of SC-XRD against alternative methods for 3,3'-Bisdemethylpinoresinol.
Table 1: Technical Performance Comparison
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (1D/2D) | Electronic Circular Dichroism (ECD) | Mass Spectrometry (HR-MS) |
| Primary Output | Direct 3D atomic coordinates ( | Magnetic environment of nuclei | Chiral absorption differential ( | Molecular formula & fragmentation |
| Relative Config. | Definitive (Bond angles/lengths) | High (via NOESY/ROESY correlations) | Low (Inferred) | None |
| Absolute Config. | Definitive (via Flack Parameter) | Indirect (Requires Mosher's ester derivatization) | High (Requires TD-DFT calculation match) | None |
| Sample State | Solid Crystalline (Required) | Solution | Solution | Solution/Gas Phase |
| Limitations | Requires high-quality single crystal | Signal overlap; cannot distinguish enantiomers alone | Dependence on theoretical conformational sampling | Isomer indistinguishable |
| Confidence Level | >99% (Absolute Proof) | ~90% (Inferred) | ~95% (Model Dependent) | ~50% (Formula only) |
Expert Insight: While NMR is indispensable for solution-state characterization, it often fails to resolve the absolute stereochemistry of the furofuran ring fusion without chemical modification. SC-XRD solves this by directly imaging the electron density, rendering the stereochemistry unambiguous.
Part 3: The Gold Standard Protocol (SC-XRD)
To achieve a publishable structural confirmation for 3,3'-Bisdemethylpinoresinol, follow this self-validating experimental workflow.
Phase 1: Crystallization Strategy
The greatest bottleneck is obtaining a diffraction-quality crystal. Lignans often form amorphous powders.
-
Method: Slow Evaporation or Vapor Diffusion.
-
Solvent System: Methanol/Water (9:1) or Ethanol/Acetone.
-
Mechanism: The hydroxyl groups at the 4,4' positions of 3,3'-Bisdemethylpinoresinol facilitate hydrogen bonding networks, which are essential for lattice formation.
-
Validation: Inspect under a polarizing microscope. Sharp extinction indicates crystallinity; birefringence confirms an ordered lattice.
Phase 2: Data Collection & Refinement
-
Radiation Source: Use Cu K
radiation ( Å).-
Reasoning: For organic molecules lacking heavy atoms (C, H, O only), Mo radiation often yields weak anomalous scattering. Cu radiation enhances the anomalous signal of Oxygen, allowing for a more reliable determination of absolute configuration.
-
-
Temperature: Cryogenic cooling (100 K).
-
Reasoning: Reduces thermal vibration (
), improving resolution to <0.8 Å.
-
Phase 3: Structural Solution
-
Space Group Determination: Lignans typically crystallize in chiral space groups (e.g., P2
2 2 or C2). -
Phasing: Direct Methods (SHELXT) or Intrinsic Phasing.
-
Refinement: Full-matrix least-squares on
. -
Absolute Configuration Check: Calculate the Flack Parameter .
-
Flack
: Correct absolute structure. -
Flack
: Inverted structure (wrong enantiomer). -
Flack
: Racemic twin.
-
Part 4: Visualization of the Confirmation Workflow
The following diagram illustrates the logical pathway from isolation to definitive structural proof, highlighting the critical decision points.
Figure 1: Decision logic for the structural confirmation of chiral lignans. Note the feedback loop at the crystallization stage.
Part 5: Critical Data & Validation Metrics
To ensure the trustworthiness of your structural claim, your dataset must meet these criteria (based on IUCr standards):
| Parameter | Acceptable Range | Significance |
| Resolution | Ensures atomic separation is resolved. | |
| R-factor ( | Measures agreement between observed and calculated diffraction. | |
| Goodness of Fit (GoF) | Indicates correct weighting scheme and model quality. | |
| Flack Parameter | Crucial: Confirms the absolute enantiomer is correct. | |
| Disorder | Minimal | High disorder in the furofuran ring suggests poor crystal quality. |
Self-Validating Check: Before publication, run your .cif file through the CheckCIF server (IUCr). A "Level A" alert regarding stereochemistry or solvent masking must be addressed manually. For 3,3'-Bisdemethylpinoresinol, pay specific attention to the H-bonding network geometry, as this stabilizes the crystal lattice and confirms the specific conformer.
References
-
Isolation and Bioactivity
- Wang, M., et al. (2002). "Antioxidant phenolic compounds from the roots of Pueraria lobata (Kudzu vine)." Journal of Agricultural and Food Chemistry.
-
Source:
-
Crystallographic Methodology
- Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A.
-
Source:
-
Lignan Stereochemistry
- Teponno, R. B., et al. (2016). "Furofuran lignans from Echinops giganteus.
-
Source:
-
Absolute Configuration Standards
- Thompson, A. L., & Watkin, D. J. (2011).
-
Source:
Safety Operating Guide
Personal protective equipment for handling 3,3'-Bisdemethylpinoresinol
Executive Summary & Risk Profile
3,3'-Bisdemethylpinoresinol (CAS: 340167-81-9) is a furanoid lignan and a catechol metabolite often isolated from Morinda citrifolia or produced via gut microbiota metabolism of sesamin.[1] While valuable for its matrix metalloproteinase-1 (MMP-1) inhibitory and antioxidant properties, its handling requires strict adherence to safety protocols due to its bioactive nature and chemical instability .[1]
Critical Technical Insight: Structurally, this compound features two catechol (1,2-dihydroxybenzene) moieties.[1] Catechols are prone to auto-oxidation at neutral/basic pH to form reactive ortho-quinones.[1] These quinones are not only impurities that compromise experimental data but are also electrophiles capable of covalent binding to skin proteins, posing a risk of contact dermatitis and sensitization . Therefore, protection must focus on both user safety and compound integrity .
Hazard Classification (GHS / Precautionary Principle)
-
Signal Word: WARNING
-
Primary Hazards:
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling solid powder or high-concentration stocks (>10 mM).
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | N95 / P2 Mask (Minimum) | Rationale: As a dry powder, electrostatic forces can aerosolize particles during weighing.[1] If handling >50 mg outside a fume hood, a half-face respirator with P100 filters is required.[1] |
| Ocular | Chemical Splash Goggles | Spec: ANSI Z87.1 compliant.[1] Rationale: Standard safety glasses are insufficient.[1] In the event of a spill, dissolved catechols can rapidly penetrate corneal tissue. |
| Dermal (Hand) | Double Nitrile Gloves | Inner Layer: 4 mil (0.10 mm) Nitrile (White/Blue).Outer Layer: 5-8 mil Nitrile (Purple/Black).Rationale: Provides a "breakthrough" buffer.[1] Change outer gloves immediately upon contamination to prevent permeation.[1] |
| Body | Lab Coat (High-Neck) | Spec: 100% Cotton or Nomex (fire-resistant).Rationale: Synthetic blends can melt if exposed to flash fires from organic solvents (e.g., DMSO/Methanol) used in dissolution.[1] |
Operational Protocol: Handling, Solubilization & Storage
Objective: To prepare a stable stock solution while eliminating user exposure to dust and oxidation products.[1]
Phase 1: Preparation & Weighing
-
Equilibration: Remove the vial from the freezer (-20°C). Wait 30 minutes before opening to allow it to reach room temperature.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis and oxidation.
-
-
Static Control: Place the vial on an anti-static mat inside a certified Chemical Fume Hood.
-
Weighing: Use a pre-tared antistatic weighing boat. Do not insert spatulas directly into the source vial if possible; tap gently to dispense.
Phase 2: Solubilization (The "Inert" Technique)[1][2]
-
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[1]
-
Constraint: Ensure DMSO is anhydrous (water <0.1%).[1]
-
-
Dissolution: Add solvent directly to the vial if volume permits, or transfer powder to a screw-cap glass vial.[1]
-
Degassing (Critical): Sparge the solution with Nitrogen (N₂) or Argon gas for 30 seconds to displace dissolved oxygen.[1]
-
Why? This prevents the "browning" effect caused by catechol oxidation.
-
Phase 3: Storage Workflow
-
Aliquot: Divide stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Seal: Parafilm is insufficient.[1] Use caps with PTFE/Silicone septa.[1]
-
Temp: Store at -20°C (short term) or -80°C (long term >1 month).
Visualization: Safety & Stability Logic
The following diagram illustrates the decision pathway for handling 3,3'-Bisdemethylpinoresinol, linking physical states to specific safety interventions.
Figure 1: Operational decision tree combining safety risks with compound stability requirements.
Emergency Procedures
-
Eye Contact: Immediately flush with tepid water for 15 minutes , lifting upper and lower lids. Do not use neutralizing agents.[1] Seek medical attention if irritation persists.
-
Skin Contact:
-
Spill Cleanup (Solid):
-
Spill Cleanup (Liquid):
-
Absorb with vermiculite or sand.[1]
-
Clean surface with 10% bleach solution to oxidize any remaining residues, followed by water.
-
Waste Disposal
Do not dispose of down the drain.
-
Solid Waste: Collect in a container labeled for Solid Toxic Chemical Waste .[1]
-
Liquid Waste: Collect in Non-Halogenated Organic Solvent waste (if dissolved in DMSO/MeOH).[1]
-
Destruction Method: Commercial incineration with afterburner and scrubber is the required method for phenolic/lignan compounds to ensure complete combustion.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 46881231, 3,3'-Bisdemethylpinoresinol. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
